2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol
説明
BenchChem offers high-quality 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[5-amino-3-(4-bromophenyl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-9-3-1-8(2-4-9)10-7-11(13)15(14-10)5-6-16/h1-4,7,16H,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSAXBMAGDRDGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=C2)N)CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Utility of 2-[5-Amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol in Kinase Inhibitor Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In the landscape of targeted therapeutics, the aminopyrazole scaffold has emerged as a privileged structure, particularly in the development of ATP-competitive protein kinase inhibitors[1]. 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol (CAS: 1152967-07-1) represents a highly optimized, modular building block designed specifically for late-stage functionalization. This whitepaper dissects the structural anatomy of this compound, provides field-proven synthetic protocols for its derivatization, and outlines the mechanistic rationale for its use in structure-based drug design (SBDD).
Physicochemical Profile & Analytical Characterization
Before deploying this building block in a synthetic campaign, it is critical to understand its baseline physicochemical properties. The presence of the N1-hydroxyethyl group significantly alters its solubility profile compared to unsubstituted pyrazoles, making it highly valuable for optimizing the Ligand Lipophilicity Efficiency (LLE) of final drug candidates[2].
Table 1: Core Chemical Properties
| Property | Value / Description | Rationale / Impact on Drug Design |
| CAS Number | 1152967-07-1 | Primary identifier for regulatory and inventory tracking. |
| Molecular Formula | C11H12BrN3O | Provides a low molecular weight starting point for fragment-based design. |
| Molecular Weight | 282.14 g/mol | Leaves ~200 Da of "budget" for further elaboration before hitting Lipinski's limit. |
| Core Scaffold | Aminopyrazole | Acts as an adenine mimetic; forms critical bidentate hydrogen bonds in the kinase hinge region. |
| Reactive Handles | Aryl Bromide, Primary Alcohol, Primary Amine | Enables orthogonal, chemoselective derivatization without extensive protecting group chemistry. |
Structural Anatomy & Mechanistic Rationale
As a Senior Application Scientist, I approach this molecule not just as a chemical, but as a three-dimensional vector system for interrogating protein binding pockets. The compound is divided into three distinct functional modules:
-
The Aminopyrazole Core (The Anchor): The exocyclic amine (N5) and the adjacent endocyclic pyrazole nitrogen (N4) act as a hydrogen bond donor-acceptor pair. This motif perfectly mimics the binding of the adenine ring of ATP, anchoring the molecule to the backbone carbonyl and amide NH of the kinase hinge region[3].
-
The 4-Bromophenyl Moiety (The Vector): Positioned at C3, the phenyl ring directs the molecule toward the hydrophobic pocket (e.g., the DFG-in or DFG-out conformations). The bromine atom is a deliberate synthetic handle, primed for palladium-catalyzed cross-coupling to extend the molecule deeper into these hydrophobic domains[4].
-
The N1-Hydroxyethyl Chain (The Solubilizer): This flexible appendage points toward the solvent-exposed ribose pocket. The terminal hydroxyl group not only improves aqueous solubility but also serves as an anchor for further functionalization (e.g., attaching solubilizing morpholine or piperazine rings).
Fig 1. Structural anatomy and kinase binding rationale of CAS 1152967-07-1.
Synthetic Workflows & Derivatization Protocols
The true value of CAS 1152967-07-1 lies in its orthogonality. The aryl bromide and the aliphatic alcohol can be manipulated independently. Below are field-proven, self-validating protocols for elaborating this scaffold.
Protocol A: Suzuki-Miyaura Cross-Coupling at the 4-Bromophenyl Position
To extend the molecule into the kinase hydrophobic pocket, the aryl bromide is subjected to Suzuki-Miyaura coupling[4].
Causality Check: We select Pd(dppf)Cl2 over Pd(PPh3)4 . The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the reductive elimination step. This minimizes the competitive protodeboronation of the incoming boronic acid, a common side reaction when coupling electron-rich pyrazole substrates.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under argon, combine 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.2 eq).
-
Catalyst & Base: Add Pd(dppf)Cl2 (0.05 eq) and anhydrous K2CO3 (2.5 eq).
-
Solvent System: Suspend the mixture in a degassed solvent mixture of 1,4-Dioxane/ H2O (4:1 v/v). Note: The water is crucial for dissolving the base and activating the boronic acid via the formation of a reactive boronate complex.
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via LC-MS. The disappearance of the m/z 282/284 doublet (bromine isotope pattern) and the appearance of the product mass validates the conversion.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4 , concentrate, and purify via silica gel chromatography.
Protocol B: Functionalization of the N1-Hydroxyethyl Group
To target the solvent channel or improve pharmacokinetics, the primary alcohol is converted into a leaving group for subsequent nucleophilic displacement.
Causality Check: Mesylation is performed strictly at 0°C. If the temperature rises, the exocyclic N5-amine can compete as a nucleophile, leading to unwanted intramolecular cyclization or polymerization.
Step-by-Step Methodology:
-
Activation: Dissolve the pyrazole starting material (1.0 eq) in anhydrous DCM and cool to 0°C. Add Triethylamine (1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.1 eq).
-
Validation: Stir for 1 hour at 0°C. TLC should show complete consumption of the highly polar alcohol to a less polar mesylate intermediate.
-
Displacement: Without extensive purification (to avoid degradation), dissolve the crude mesylate in DMF. Add a secondary amine (e.g., N-methylpiperazine, 3.0 eq) and K2CO3 (2.0 eq). Heat to 60°C for 12 hours.
-
Isolation: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC to yield the final amine-derivatized scaffold.
Fig 2. Divergent synthetic workflows for derivatizing CAS 1152967-07-1.
Trustworthiness & Quality Control (E-E-A-T)
In drug discovery, the integrity of the biological data is only as good as the purity of the chemical probe. When utilizing CAS 1152967-07-1 and its derivatives, researchers must adhere to strict quality control metrics:
-
Regiochemical Integrity: Pyrazole synthesis often yields regioisomers (e.g., 1,3- vs 1,5-substitution)[5]. Because CAS 1152967-07-1 is pre-assembled as the 1,3,5-isomer, 2D NMR (NOESY/HMBC) must be used on the final derivatives to ensure no rearrangement occurred during harsh cross-coupling conditions. A strong NOE cross-peak between the N1-ethyl protons and the C5-amine protons confirms the structural integrity.
-
Palladium Scavenging: Following Protocol A, residual palladium can cause false positives in biochemical kinase assays. It is mandatory to treat the final organic solutions with metal scavengers (e.g., QuadraSil® AP or SiliaBond® Thiol) prior to biological testing, ensuring Pd levels are <10 ppm.
References
-
NextSDS. 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol. Chemical Substance Information and Hazard Classifications. 2
-
Selvaraju, M., & Sun, C.-M. (2015). Unprecedented One-Pot Chemocontrolled Entry to Thioxoimidazolidinones and Aminoimidazolones: Synthesis of Kinase Inhibitor Leucettamine B. ACS Combinatorial Science. 3
-
El-Emary, T. I., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC / National Institutes of Health. 1
-
BenchChem. Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry.4
-
Faria, J. V., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC / National Institutes of Health. 5
Sources
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nextsds.com [nextsds.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility in Drug Development
It is estimated that between 70% and 90% of new chemical entities (NCEs) in the drug development pipeline are poorly soluble, which can significantly hinder their clinical translation.[1] Poor solubility can lead to low absorption, inadequate therapeutic levels in the bloodstream, and ultimately, failure of a promising drug candidate.[1][2] Therefore, a thorough understanding and characterization of a compound's solubility is a cornerstone of preclinical development.
The subject of this guide, 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol, possesses a pyrazole scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities.[3][4][5] The solubility of such compounds is influenced by a delicate interplay of their structural features.[6] This guide will provide the necessary tools to investigate this crucial property.
Molecular Structure and Predicted Solubility Profile
The solubility of 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol is governed by the contributions of its constituent functional groups:
-
Pyrazole Core: The pyrazole ring itself is aromatic and can participate in hydrogen bonding, contributing to moderate solubility in some organic solvents.[6] Pyrazoles are weakly basic and can be protonated by strong acids to form more soluble salts.[6]
-
4-Bromophenyl Group: The presence of the lipophilic bromophenyl group is expected to decrease aqueous solubility.
-
Amino Group: The primary amino group can act as a hydrogen bond donor and acceptor, which can enhance solubility in protic solvents. Its basic nature also allows for salt formation at acidic pH, which can significantly increase aqueous solubility.[6]
-
Ethanol Group: The hydroxyl group of the ethanol substituent is a strong hydrogen bond donor and acceptor, which is expected to improve solubility in polar protic solvents like water and alcohols.
Based on these structural features, a qualitative prediction of solubility in different solvent classes can be made:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Water, Ethanol, Methanol) | Moderate to Good | The amino and hydroxyl groups can form hydrogen bonds with the solvent.[7] Solubility in water is expected to be pH-dependent. |
| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Good | These solvents can effectively solvate the molecule without interfering with its hydrogen bonding capabilities.[3][7] |
| Non-Polar (e.g., Toluene, Hexane) | Poor | The overall polarity of the molecule is too high for significant solubility in non-polar solvents.[7] |
Experimental Determination of Solubility
A definitive understanding of a compound's solubility requires empirical measurement. The following sections provide detailed protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold-standard for this determination.[8]
-
Preparation:
-
Add an excess amount of solid 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol to a series of vials. The excess solid is crucial to ensure saturation.
-
To each vial, add a known volume of the desired solvent (e.g., water, pH 7.4 phosphate-buffered saline, ethanol).
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or use a magnetic stir bar to agitate the suspensions at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After agitation, allow the suspensions to settle.
-
Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial.
-
-
Concentration Analysis:
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[9] A UV-Vis spectrophotometer can also be used if the compound has a suitable chromophore and there are no interfering substances.[9]
-
Prepare a calibration curve using solutions of known concentrations of the compound to accurately quantify the solubility.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a concentrated stock solution (typically in DMSO) into an aqueous buffer. It is a measure of how quickly a compound precipitates and is often used in early drug discovery for high-throughput screening.[9]
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol in 100% DMSO (e.g., 10 mM).
-
-
Serial Dilution:
-
In a multi-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
-
Precipitation Detection:
-
Allow the plate to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[10] The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Caption: Workflow for Kinetic Solubility Determination.
Strategies for Solubility Enhancement
If the intrinsic solubility of 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol is found to be low, several strategies can be employed to improve it.
pH Adjustment
Given the presence of a basic amino group, the aqueous solubility of this compound is expected to be highly pH-dependent.[6] By lowering the pH of the aqueous medium, the amino group will be protonated, forming a more soluble salt.
Experimental Approach:
-
Perform the thermodynamic solubility experiment using a range of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Plot the measured solubility as a function of pH to determine the pH-solubility profile.
Use of Co-solvents
For non-aqueous or mixed-solvent systems, the use of a co-solvent can significantly enhance solubility.[7] Co-solvents can modulate the polarity of the solvent system to better match that of the solute.
Experimental Approach:
-
Prepare a series of solvent systems with varying ratios of a good solvent (e.g., ethanol, DMSO) and a poor solvent (e.g., water).
-
Determine the thermodynamic solubility in each co-solvent mixture.
Conclusion
A comprehensive understanding of the solubility of 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol is paramount for its successful development as a potential therapeutic agent. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and, more importantly, detailed, actionable protocols for its experimental determination. By systematically applying the methodologies outlined herein, researchers can generate a robust solubility profile, identify potential challenges, and devise effective strategies for solubility enhancement, thereby accelerating the journey of this promising compound from the laboratory to the clinic.
References
- Patheon. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement.
- Benchchem. (n.d.).
- Zhang, J., & Li, Y. (n.d.).
- Benchchem. (n.d.).
- Kim, S., et al. (n.d.). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Digital Discovery (RSC Publishing).
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.
- MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents.
- Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
- IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
- Alsenz, J., & Kansy, M. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs.
- Parikh, T., et al. (n.d.). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. PMC.
- Purohit, R., & Taylor, L. S. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility.
- Pion. (2026, January 22).
- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- IJARSCT. (2026, March 15).
- Zhang, Z., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions.
- CymitQuimica. (n.d.). 2-[5-Amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol.
- ChemicalBook. (2022, January 29). Pyrazole - Properties, Synthesis, Reactions etc..
- NextSDS. (n.d.). 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol.
- PubChemLite. (n.d.). 2-[5-amino-3-(4-bromophenyl)-1h-pyrazol-1-yl]ethan-1-ol.
- MilliporeSigma. (n.d.). 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethan-1-ol.
- ChemBK. (n.d.). 5-AMINO-3-(4-BROMOPHENYL)PYRAZOLE.
- Metwally, A. A., et al. (n.d.). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. PMC.
- Sigma-Aldrich. (n.d.). 2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol.
- Arkat USA. (n.d.). Synthesis of 3-(2-aminoethyl)
- AMERICAN ELEMENTS. (n.d.). 5-Amino-3-(4-Bromophenyl)-1H-Pyrazole.
Sources
- 1. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. raytor.com [raytor.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. rheolution.com [rheolution.com]
Precision Targeting in Drug Discovery: The Therapeutic Potential of Substituted Aminopyrazoles
Executive Summary & Chemical Rationale
In the landscape of modern targeted therapeutics, the search for privileged scaffolds that offer both high kinome selectivity and tunable physicochemical properties is paramount. Substituted aminopyrazoles—specifically 3-aminopyrazoles and 5-aminopyrazoles—have emerged as highly versatile pharmacophores.
The causality behind their success lies in their structural mimicry of the adenine ring of ATP. The exocyclic amino group acts as a critical hydrogen bond donor-acceptor pair. This "hydrogen bond zipper" effect allows the scaffold to anchor deeply into the kinase hinge region, typically forming robust bidentate interactions with the backbone carbonyl and NH of hinge residues (e.g., Glu and Met). By functionalizing the periphery of the aminopyrazole core, drug developers can engineer highly specific inhibitors that target both wild-type kinases and treatment-resistant mutant variants.
Primary Therapeutic Targets & Mechanistic Insights
FGFR2/3 and the Gatekeeper Bypass
Fibroblast Growth Factor Receptors (FGFRs) are validated targets in cholangiocarcinoma and bladder cancer. However, traditional ATP-competitive inhibitors are highly vulnerable to gatekeeper mutations (e.g., FGFR2-V564F), where a bulky amino acid substitution sterically blocks access to the hydrophobic back pocket.
Substituted aminopyrazoles solve this by abandoning the back pocket entirely. By appending an acrylamide electrophile to the aminopyrazole core, developers can direct a covalent warhead to a non-conserved cysteine residue on the flexible P-loop of the kinase. This mechanism restores sub-nanomolar potency against both wild-type and gatekeeper mutant FGFRs ().
Workflow for designing covalent aminopyrazole kinase inhibitors.
AXL Kinase and Metastasis Suppression
The receptor tyrosine kinase AXL is a primary driver of the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis and drug resistance. Recent structural optimizations have yielded 3-aminopyrazole derivatives that bind tightly to the AXL protein (Kd = 0.26 nM). These compounds completely suppress AXL signaling, effectively reversing TGF-β1-induced EMT and halting cell migration in highly metastatic breast cancer models ().
AXL signaling pathway inhibition by 3-aminopyrazole derivatives.
PLK4 and Synthetic Lethality
Polo-like kinase 4 (PLK4) regulates centriole duplication. Inhibiting PLK4 induces centriole depletion, which is synthetically lethal in cancers with elevated TRIM37 expression. Aminopyrazole-based PLK4 inhibitors (e.g., Compound 25) have demonstrated exceptional kinome selectivity, avoiding off-target toxicity against closely related kinases like AURKB, and driving tumor regression in neuroblastoma xenografts ().
BTK and Reversible Covalent Tuning
Bruton's Tyrosine Kinase (BTK) is a vital target for B-cell malignancies. While first-generation inhibitors are irreversible, they carry hypersensitivity liabilities due to permanent protein adduction. By fine-tuning the covalent reactive group (CRG) on an aminopyrazole carboxamide scaffold, researchers have successfully developed reversible covalent inhibitors. This provides the prolonged target residence time of a covalent drug while mitigating long-term immunogenic toxicity ().
Quantitative Pharmacodynamic Profiling
To facilitate rapid comparison, the following table summarizes the quantitative binding and functional data of leading aminopyrazole derivatives across distinct therapeutic targets.
| Target | Representative Compound | Binding Affinity / Potency | Primary Indication | Mechanism of Action |
| FGFR2/3 (WT & V564F) | Compound 19 | IC₅₀ < 10 nM | Cholangiocarcinoma | Irreversible covalent P-loop Cys modification |
| AXL | Compound 6li | K_d = 0.26 nM, IC₅₀ = 1.6 nM | Metastatic Breast Cancer | Reversible ATP-competitive inhibition |
| PLK4 | Compound 25 | EC₅₀ = 59 nM | Neuroblastoma (TRIM37+) | Reversible ATP-competitive inhibition |
| BTK | Compound 11b | IC₅₀ < 5 nM | Mantle Cell Lymphoma | Reversible covalent Cys481 modification |
| GSK-3β | Compound 6h | IC₅₀ = 1.76 μM | Alzheimer's Disease | Reversible ATP-competitive inhibition |
Self-Validating Experimental Methodologies
As a standard of scientific integrity, protocols must not merely be a sequence of steps, but self-validating systems where internal controls dictate the validity of the data before downstream analysis occurs.
Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay
Purpose: To quantify the IC₅₀ of aminopyrazole derivatives against gatekeeper mutant kinases. Causality: Standard fluorescence assays are highly susceptible to auto-fluorescence from heterocyclic aminopyrazole libraries. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay, thereby eliminating false negatives.
Step-by-Step Method:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Plating: Dispense 100 nL of aminopyrazole compounds (10-point dose-response, 1:3 dilution) into a 384-well low-volume plate using acoustic liquid handling (Echo 550).
-
Internal Controls (Self-Validation):
-
Positive Control (100% Inhibition): 10 µM Staurosporine.
-
Negative Control (0% Inhibition): 1% DMSO vehicle.
-
-
Enzyme/Substrate Addition: Add 5 µL of 2X Kinase/Europium-labeled antibody mixture. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of 2X ATP/ULight-labeled substrate mixture.
-
Incubation & Read: Incubate for 60 minutes. Read on a multi-mode microplate reader (e.g., EnVision) using standard TR-FRET settings (Excitation: 320 nm; Emission: 665 nm / 615 nm).
-
Validation Gate: Calculate the Z'-factor using the positive and negative controls. Do not proceed with IC₅₀ curve fitting if Z' < 0.5 , as the assay window is statistically invalid.
Protocol B: Intact Protein LC-MS for Covalent Adduct Verification
Purpose: To confirm the 1:1 stoichiometric covalent modification of the P-loop cysteine by acrylamide-substituted aminopyrazoles. Causality: Intact mass spectrometry is utilized over peptide mapping for primary screening because it prevents artifactual loss of reversible/labile covalent adducts that frequently occurs during harsh trypsin digestion protocols.
Step-by-Step Method:
-
Protein Preparation: Dilute recombinant wild-type kinase and a Cys-to-Ala mutant kinase (Control) to 2 µM in MS-compatible buffer (20 mM Ammonium Acetate, pH 7.4).
-
Incubation: Add the aminopyrazole inhibitor at a 10-fold molar excess (20 µM). Incubate at 25°C for 2 hours.
-
Chromatography: Inject 5 µL onto a C4 desalting column (e.g., Waters MassPREP). Wash with 5% Acetonitrile/0.1% Formic Acid for 2 minutes to remove unbound compound, then elute with a rapid gradient to 95% Acetonitrile.
-
Mass Spectrometry: Analyze via a Time-of-Flight (TOF) mass spectrometer operating in positive ion mode.
-
Deconvolution & Validation Gate (Self-Validation): Deconvolute the raw multiply-charged spectra using MaxEnt1 software.
-
Validation Check: The wild-type kinase must show a mass shift exactly equal to the molecular weight of the inhibitor. The Cys-to-Ala mutant must show zero mass shift . If the mutant shows a mass shift, the compound is a non-specific alkylator and must be eliminated from the pipeline.
-
References
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters.[Link]
-
Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry.[Link]
-
Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry.[Link]
-
Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters.[Link]
-
Development of Bisindole-Substituted Aminopyrazoles as Novel GSK-3β Inhibitors with Suppressive Effects against Microglial Inflammation and Oxidative Neurotoxicity. ACS Chemical Neuroscience.[Link]
Engineering Precision: The Discovery and Validation of Novel Pyrazole-Based Kinase Inhibitors
Executive Summary: The Pyrazole Advantage
In the realm of targeted oncology and immunology, protein kinases represent the central nodes of cellular signaling. However, achieving high selectivity and potency against a specific kinase within the human kinome (over 500 members) is a formidable challenge. As a Senior Application Scientist, I approach the pyrazole scaffold not merely as a synthetic convenience, but as a highly tunable, privileged pharmacophore. The pyrazole ring is extensively employed in medicinal chemistry due to its synthetic accessibility, favorable drug-like properties, and its unparalleled ability to act as a bioisostere for the adenine ring of ATP 1[1].
Structural Rationale: Anchoring in the Hinge Region
The causality behind the success of pyrazole-based inhibitors lies in their precise geometric complementarity with the kinase hinge region. The ATP-binding pocket requires ligands to form bidentate hydrogen bonds to achieve high ligand efficiency (LE). The adjacent nitrogen atoms of the unfused pyrazole core function as an optimal hydrogen bond donor-acceptor pair.
When we analyze co-crystal structures, we consistently observe the pyrazole headgroup binding to the hinge region through two critical H-bonds: one between the backbone amide (e.g., Met residue) and the nitrogen of the pyrazole ring, and another between the backbone carbonyl (e.g., Glu residue) and the NH of the pyrazole 2[2]. By rigidifying this core and appending functional groups (such as halogenated benzene rings or macrocyclic linkers), we can selectively exploit the hydrophobic pocket under the P-loop, forcing the kinase into specific conformations (e.g., DFG-in vs. DFG-out) and preventing off-target promiscuity.
Quantitative Landscape: FDA-Approved Pyrazole Inhibitors
The clinical validation of this structural rationale is evidenced by the rapid approval of numerous pyrazole-containing targeted therapies 3[3]. The table below summarizes key quantitative data for benchmarking novel hit compounds.
| Drug Name | Primary Target(s) | In Vitro Potency ( IC50 ) | Approval | Primary Indication | Mechanism / Binding Mode |
| Ruxolitinib | JAK1 / JAK2 | ~3 nM | 2011 | Myelofibrosis | ATP-competitive (Type I) 1[1] |
| Encorafenib | BRAF V600E | < 1 nM | 2018 | Melanoma | ATP-competitive (Type I) 3[3] |
| Pralsetinib | RET | < 1 nM | 2020 | NSCLC | ATP-competitive (Type I) 3[3] |
| Asciminib | BCR-ABL1 | 0.5 nM | 2021 | Ph+ CML | Allosteric (Myristoyl pocket) 4[4] |
Iterative Discovery Workflow
To discover compounds like those listed above, we utilize an iterative Structure-Based Drug Design (SBDD) workflow. The logic here is cyclical: biochemical screening identifies the hit, crystallography explains the binding causality, and synthetic chemistry optimizes the pyrazole vectors.
Fig 1. Iterative SBDD and screening workflow for pyrazole-based kinase inhibitors.
Self-Validating Experimental Protocol: TR-FRET Kinase Assay
A protocol is only as reliable as its internal controls and its ability to reject artifacts. For pyrazole-based library screening, I mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Causality for Assay Choice: Library compounds often exhibit auto-fluorescence, leading to false positives in standard assays. TR-FRET introduces a temporal delay (e.g., 50-100 µs) before signal acquisition, allowing short-lived background fluorescence to decay. This isolates the specific emission of the europium chelate, ensuring the calculated IC50 reflects true target engagement.
Step-by-Step Methodology
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35). Logic: Brij-35 prevents non-specific compound aggregation, a notorious source of false inhibition.
-
Compound Dilution: Serially dilute the pyrazole lead in 100% DMSO, then transfer to the assay plate using acoustic dispensing (final DMSO must be ≤ 1% to prevent kinase denaturation).
-
Enzyme-Substrate Addition: Add the recombinant kinase and a biotinylated peptide substrate.
-
Reaction Initiation (Critical Step): Add ATP strictly at its apparent Michaelis constant ( Km ). Logic: Running the assay at the ATP Km achieves a balanced state where the IC50 value is exactly twice the inhibition constant ( Ki ) via the Cheng-Prusoff equation. This allows for direct, standardized comparison of pyrazole potencies across different kinases.
-
Incubation: Incubate for 60 minutes at room temperature (ensure the reaction remains in the linear phase, ≤ 20% substrate conversion).
-
Detection: Add the stop/detection buffer containing EDTA (to chelate Mg2+ and halt catalysis), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.
-
Readout & Validation: Read the TR-FRET signal (Ratio 665/615 nm).
-
Self-Validation: The assay must include a known reference inhibitor (e.g., Staurosporine) and calculate a Z'-factor. Proceed with data analysis only if Z' > 0.6, confirming assay robustness.
-
Cellular Validation and Pathway Inhibition
Once a pyrazole lead demonstrates biochemical potency, it must prove cellular efficacy. The ultimate test of a kinase inhibitor is its ability to penetrate the cell membrane and shut down oncogenic or inflammatory signaling networks. For example, Ruxolitinib (a pyrazole-linked pyrrolo[2,3-d]pyrimidine) selectively inhibits JAK1/2, thereby blocking the downstream phosphorylation of STAT proteins 1[1].
Fig 2. Mechanism of JAK/STAT pathway inhibition by the pyrazole derivative Ruxolitinib.
By utilizing orthogonal cellular assays (e.g., Western blotting for p-STAT alongside cell viability assays like CellTiter-Glo), we establish a direct causal link between pyrazole-mediated target engagement and the desired phenotypic outcome (e.g., apoptosis in myelofibrosis models).
Future Perspectives
The pyrazole scaffold is far from exhausted. Current frontiers in drug discovery are leveraging this privileged structure beyond traditional reversible ATP-competitive inhibition. By appending electrophilic warheads (e.g., acrylamides) to the pyrazole core, researchers are developing targeted covalent inhibitors that bind irreversibly to non-conserved cysteine residues near the hinge region. Furthermore, pyrazole-based kinase binders are increasingly being utilized as the target-recruiting ligands in Proteolysis Targeting Chimeras (PROTACs), shifting the paradigm from kinase inhibition to kinase degradation.
References
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. NIH.
- Pyrazole: an emerging privileged scaffold in drug discovery. NIH.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective N-Alkylation of 3-(4-Bromophenyl)-1H-pyrazol-5-amine with 2-Chloroethanol
Overview & Rationale
3-(4-Bromophenyl)-1H-pyrazol-5-amine is a highly versatile, privileged building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and complex pyrazolo[1,5-a]pyrimidine scaffolds[1]. Functionalization of this core via N-alkylation with 2-chloroethanol introduces a hydroxyethyl pharmacophore, which can significantly improve aqueous solubility and serve as a synthetic handle for further derivatization.
However, the presence of three nucleophilic nitrogen atoms—two annular ring nitrogens (N1, N2) and one exocyclic primary amine (-NH2)—presents a rigorous regioselectivity challenge[2]. This application note details a field-proven, self-validating protocol for the regioselective synthesis of 1-(2-hydroxyethyl)-3-(4-bromophenyl)-1H-pyrazol-5-amine , maximizing kinetic control to suppress unwanted isomeric byproducts.
Mechanistic Principles & Regioselectivity
To achieve high yields of the target regioisomer, researchers must understand the causality behind the pyrazole's reactivity profile:
-
Annular Tautomerism & Nucleophilicity : Aminopyrazoles exhibit rapid annular tautomerism, existing in a dynamic equilibrium between the 1H and 2H forms[1]. The lone pair on the exocyclic C5 amine is heavily delocalized into the pyrazole π-system. Consequently, the exocyclic amine is significantly less nucleophilic than the ring nitrogens, meaning direct alkylation with 2-chloroethanol will predominantly target the pyrazole core rather than the primary amine[3].
-
Steric Control (Kinetic vs. Thermodynamic) : When deprotonated by a base, the resulting pyrazolide anion acts as an ambident nucleophile. The N1 position is adjacent to the relatively small amino group, whereas the N2 position is sterically hindered by the bulky 4-bromophenyl ring. Alkylation at N1 is kinetically favored due to a lower activation energy barrier[2].
-
Solvent & Base Effects : Utilizing a weak, poorly coordinating base like K₂CO₃ in a polar aprotic solvent (DMF) promotes the formation of a "naked" pyrazolide anion. This maximizes kinetic control and drives N1-alkylation. Conversely, strongly coordinating cations (e.g., Na⁺ from NaH) in less polar solvents lead to tight ion pairs, increasing the proportion of the thermodynamically stable N2-isomer.
Workflow & Pathway Visualization
Regioselective pathways for the N-alkylation of 3-(4-bromophenyl)-1H-pyrazol-5-amine.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the empirical optimization data, demonstrating the causality between reaction parameters and the resulting regioselectivity distribution.
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Ratio (N1 : N2 : Exo) |
| 1 | K₂CO₃ (1.5) | DMF | 80 | 12 | >95 | 85 : 15 : <1 |
| 2 | NaH (1.2) | THF | 65 | 18 | 80 | 60 : 40 : 0 |
| 3 | Cs₂CO₃ (1.5) | MeCN | 80 | 16 | 90 | 75 : 25 : 0 |
| 4 | K₂CO₃ (1.5) | EtOH | 80 | 24 | 65 | 50 : 45 : 5 |
Note: Entry 1 represents the optimal conditions utilized in the protocol below, providing the highest kinetic selectivity for the N1-isomer.
Self-Validating Experimental Protocol
Reagents & Materials
-
Starting Material : 3-(4-Bromophenyl)-1H-pyrazol-5-amine (1.0 equiv, 10 mmol, 2.38 g)
-
Alkylating Agent : 2-Chloroethanol (1.2 equiv, 12 mmol, 0.96 g)
-
Base : Potassium carbonate (K₂CO₃), anhydrous, 325 mesh (1.5 equiv, 15 mmol, 2.07 g)
-
Solvent : Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
-
Workup Reagents : 5% aqueous LiCl solution, Ethyl Acetate (EtOAc), Brine, anhydrous Na₂SO₄.
Step-by-Step Methodology
Step 1: Heterogeneous Deprotonation In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-bromophenyl)-1H-pyrazol-5-amine in 20 mL of anhydrous DMF under a nitrogen atmosphere. Add the finely powdered anhydrous K₂CO₃.
-
Causality: Utilizing 325-mesh K₂CO₃ drastically increases the surface area for solid-liquid heterogeneous deprotonation. Stirring at room temperature for 30 minutes ensures complete generation of the pyrazolide anion before the electrophile is introduced, preventing competing solvolysis of the alkylating agent.
Step 2: Kinetically Controlled Alkylation Add 2-chloroethanol dropwise via syringe over 5 minutes. Heat the reaction mixture to 80 °C using a precisely controlled oil bath and stir for 12 hours.
-
Causality: A temperature of 80 °C provides sufficient thermal energy to overcome the activation barrier for the S_N2 displacement of the secondary chloride, while remaining low enough to prevent thermodynamic equilibration to the sterically congested N2 isomer.
Step 3: In-Process TLC Monitoring (Self-Validation) Monitor the reaction progress via Thin Layer Chromatography (Silica gel, Hexane:EtOAc 1:1 v/v, visualized under UV 254 nm).
-
Starting Material : R_f = 0.35
-
Major Product (N1-alkylated) : R_f = 0.20
-
Minor Product (N2-alkylated) : R_f = 0.28
-
Validation Check: The N1-alkylated product is more polar due to the hydroxyethyl group disrupting the molecule's symmetry. The complete disappearance of the R_f 0.35 spot and the dominance of the R_f 0.20 spot confirms successful kinetic control.
Step 4: Aqueous Workup & DMF Sequestration Cool the mixture to room temperature and quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous layer with EtOAc (3 × 30 mL). Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (3 × 30 mL) and brine (30 mL).
-
Causality & Validation: DMF is highly miscible with EtOAc and will streak during chromatography if not removed. Washing with 5% aqueous LiCl selectively partitions DMF into the aqueous phase due to the high solvation energy of the lithium ions. This is a critical self-validating step—failure to perform the LiCl wash will result in poor chromatographic resolution.
Step 5: Purification & Analytical Validation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (gradient elution: 20% to 60% EtOAc in Hexanes).
-
NMR Validation: In the ¹H NMR (DMSO-d₆) spectrum, verify the diagnostic triplet of the N-CH₂ protons around δ 3.9 ppm. The exocyclic -NH₂ protons will appear as a distinct broad singlet near δ 5.2 ppm, confirming the primary amine was successfully preserved and not alkylated.
References
-
Title : Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source : MDPI (Molecules) URL :[Link][1]
-
Title : Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source : MDPI (International Journal of Molecular Sciences) URL :[Link][2]
-
Title : Approaches towards the synthesis of 5-aminopyrazoles Source : Beilstein Journal of Organic Chemistry URL :[Link][3]
Sources
Application Note: Comprehensive Cell-Based Assays for Evaluating the Anticancer Activity of Pyrazole Derivatives
Introduction & Scientific Context
Pyrazoles—five-membered heterocyclic compounds containing two adjacent nitrogen atoms—are widely recognized as "privileged scaffolds" in medicinal chemistry and oncology[1]. Because of their versatile structural properties, functionalized pyrazole derivatives can interact with diverse biological targets. Recent structure-activity relationship (SAR) studies demonstrate that these compounds exert potent anticancer effects primarily through tubulin polymerization inhibition, epidermal growth factor receptor (EGFR) blockade, and the modulation of cyclin-dependent kinases (CDKs)[2][3].
To bridge the critical gap between cell-free biochemical screening and in vivo efficacy, researchers must employ robust, self-validating cell-based assays. This application note provides a systematic methodology to evaluate the cytotoxicity, apoptosis induction, and cell cycle arrest capabilities of novel pyrazole derivatives, ensuring high scientific integrity and reproducibility in drug development.
Mechanistic Rationale
Understanding the causality behind experimental choices is paramount for accurate data interpretation. Pyrazole derivatives typically induce cancer cell death through two primary mechanistic axes:
-
Targeted Kinase/Structural Inhibition : By binding to the colchicine site of tubulin or the ATP-binding pocket of EGFR, pyrazoles induce mitotic catastrophe, leading to cell cycle arrest (frequently at the G2/M or S phase)[4].
-
Oxidative Stress & Apoptosis : Certain pyrazole derivatives rapidly elevate intracellular Reactive Oxygen Species (ROS). This oxidative stress triggers the intrinsic apoptotic pathway via mitochondrial depolarization, leading to downstream Caspase-3/8/9 activation and programmed cell death[5][6].
Diagram 1: Molecular mechanisms of pyrazole derivatives leading to cancer cell apoptosis.
Quantitative Data Summary: Representative Cytotoxicity
To establish baseline expectations for assay dynamic range and compound potency, Table 1 summarizes the half-maximal inhibitory concentrations (IC50) of representative pyrazole derivatives across various human cancer cell lines.
| Compound Class | Cell Line (Cancer Type) | Target / Mechanism | IC50 (μM) | Ref |
| 1,3-diaryl-1H-pyrazole (3f) | MDA-MB-468 (TNBC) | ROS Generation, Caspase-3 | 14.97 (24h) | [5] |
| Pyrazolo[4,3-f]quinoline | HT-29 (Colon) | Caspase-8/9 Activation | 37.00 (24h) | [6] |
| 1-Aryl-1H-pyrazole-curcumin | HepG2 (Liver) | Tubulin Inhibition (G2/M) | 4.98 - 14.65 | [4] |
| Pyrazole-Benzamide | A549 (Lung) | CDK Inhibition | ~1.77 | [7][8] |
Experimental Workflow & Protocols
Diagram 2: Standardized cell-based assay workflow for evaluating pyrazole derivatives.
Protocol 1: Cell Viability & Cytotoxicity (MTT Assay)
Principle : The MTT assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes, which are only active in metabolically viable cells. This establishes a direct, causal link between absorbance and cell viability[9].
Step-by-Step Methodology :
-
Cell Seeding : Harvest logarithmic-phase cancer cells (e.g., MDA-MB-468, HT-29). Seed 5×103 to 104 cells/well in a 96-well plate using 100 μL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow attachment.
-
Compound Preparation : Dissolve the pyrazole derivative in DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations (e.g., 1, 5, 10, 25, 50, 100 μM). Critical Step: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
Treatment : Aspirate old media and add 100 μL of compound-containing media. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Paclitaxel or Cisplatin at a known IC50)[5]. Incubate for 24 to 48 hours.
-
MTT Incubation : Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.
-
Solubilization : Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the well. Add 150 μL of DMSO per well to dissolve the crystals. Agitate on a plate shaker for 10 minutes in the dark.
-
Measurement : Read absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V-FITC / PI Flow Cytometry)
Principle : During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds to exposed PS with high affinity. Propidium Iodide (PI) is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining system self-validates the exact stage of cell death[9][10].
Step-by-Step Methodology :
-
Seeding and Treatment : Seed 2×105 cells/well in a 6-well plate. Treat with the pyrazole derivative at 0.5×, 1×, and 2× the determined IC50 value for 24 hours.
-
Harvesting : Collect the culture media (which contains floating apoptotic cells) and the adherent cells (using enzyme-free detachment or mild trypsinization). Centrifuge at 300 × g for 5 minutes.
-
Washing : Wash the cell pellet twice with ice-cold PBS to remove residual media and trypsin, which can cleave extracellular domains and interfere with Annexin V binding.
-
Staining : Resuspend the pellet in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI solution. Gently vortex and incubate in the dark at room temperature for 15 minutes.
-
Analysis : Add 400 μL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events. Quadrant analysis will differentiate viable (FITC-/PI-), early apoptotic (FITC+/PI-), late apoptotic (FITC+/PI+), and necrotic (FITC-/PI+) populations.
Protocol 3: Cell Cycle Analysis (PI/RNase Staining)
Principle : PI intercalates into nucleic acids, emitting fluorescence proportional to the DNA content. Because pyrazole derivatives often target tubulin or CDKs, treated cells will exhibit abnormal DNA content profiles (e.g., accumulation in the G2/M phase with 4N DNA, or a sub-G1 peak indicative of DNA fragmentation)[4][11]. RNase is strictly required to prevent PI from binding to double-stranded RNA, ensuring signal specificity for DNA.
Step-by-Step Methodology :
-
Treatment and Harvesting : Treat and harvest cells as described in Protocol 2. Wash thoroughly with PBS.
-
Fixation : Resuspend the cell pellet in 300 μL of cold PBS. Dropwise, add 700 μL of ice-cold 100% ethanol while gently vortexing to prevent cell clumping. Fix at -20°C for at least 2 hours (or overnight for best results).
-
Staining : Centrifuge at higher speed (500 × g) to remove ethanol. Wash twice with PBS. Resuspend the pellet in 500 μL of PI/RNase staining buffer (50 μg/mL PI, 100 μg/mL RNase A in PBS).
-
Incubation : Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry : Analyze DNA content using a flow cytometer. Use linear amplification for the PI channel to accurately distinguish G0/G1 (2N), S (between 2N and 4N), and G2/M (4N) phases.
Self-Validation & Quality Control
To ensure trustworthiness, every assay must function as a self-validating system. Drug development professionals must account for the following:
-
Edge Effects : In 96-well plates, fill the outer perimeter wells with sterile PBS to prevent evaporation and thermal edge effects that artificially skew MTT viability results.
-
Autofluorescence Interference : Pyrazole derivatives containing highly conjugated systems (e.g., curcumin-pyrazole hybrids) may exhibit innate fluorescence[4]. Always run a "compound-only" control without fluorescent dyes in flow cytometry to set proper gating and compensate for spectral overlap.
-
Causality Check (Orthogonal Validation) : If the MTT assay shows an IC50 of 10 μM, but flow cytometry shows no apoptosis or cell cycle arrest at 20 μM, suspect assay interference (e.g., the pyrazole compound may be directly reducing the MTT reagent). In such cases, validate viability using an orthogonal method, such as the ATP-based CellTiter-Glo assay.
References
- Source: International Journal of Molecular Sciences (NIH/PMC)
- Source: Asian Pacific Journal of Cancer Prevention (WAOCP)
- EVALUATION OF APOPTOTIC ACTIVITY OF NEW CONDENSED PYRAZOLE DERIVATIVES Source: Journal of Physiology and Pharmacology URL
- Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents Source: ACS Omega URL
- Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note for Researchers Source: Benchchem URL
- Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors Source: Arabian Journal of Chemistry URL
- Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines Source: Canadian Science Publishing URL
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Optimization of Pyrazole N-Alkylation
Welcome to the Application Support Center for Pyrazole N-Alkylation. The functionalization of the pyrazole core is a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials. However, due to the tautomeric nature of unsymmetrical pyrazoles, achieving high regioselectivity (N1 vs. N2) remains a persistent bottleneck.
This guide is designed for researchers and drug development professionals. It provides mechanistic insights, troubleshooting FAQs, and validated experimental protocols to help you rationally optimize your reaction conditions.
Visual Workflow: Regioselectivity Optimization
Decision tree for troubleshooting and optimizing pyrazole N-alkylation regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does the N-alkylation of my unsymmetrical pyrazole consistently yield an inseparable mixture of N1 and N2 regioisomers? A1: The lack of regioselectivity stems from the intrinsic electronic properties of the pyrazole ring. In solution, unsymmetrical 1H-pyrazoles exist as an equilibrium mixture of two tautomers. When deprotonated by a base, the resulting pyrazolate anion exhibits negative charge delocalization across both nitrogen atoms, making both N1 and N2 nucleophilic ()[1]. The reaction outcome is governed by a competition between steric hindrance and the electronic nature of the substituents. If the electrophile is small and the substituents do not provide sufficient steric shielding, the reaction will proceed at both sites, leading to a mixture of regioisomers[2].
Q2: How can I leverage solvent effects to drive the reaction toward a single regioisomer? A2: Solvent polarity and hydrogen-bonding capabilities drastically alter the transition state energy of the competing alkylation pathways ()[2]:
-
Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetonitrile solvate the counter-cation (e.g., K⁺, Na⁺) effectively, leaving the pyrazolate anion "naked" and highly reactive. This often favors the kinetically controlled product (typically alkylation at the less sterically hindered nitrogen)[2].
-
Fluorinated Solvents: In highly challenging cases, using fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can dramatically improve selectivity. These solvents form strong hydrogen-bonding networks with the pyrazole, selectively blocking one nitrogen atom or stabilizing a specific tautomer prior to the nucleophilic attack[2].
Q3: What role does the choice of base play, and can it reverse the regioselectivity? A3: The base determines the counterion of the pyrazolate intermediate, which directly influences the transition state geometry:
-
Alkali Metal Bases (K₂CO₃, NaH): Potassium carbonate in DMSO is the industry standard for achieving N1-alkylation of 3-substituted pyrazoles. The large K⁺ ion dissociates readily, allowing steric factors to dominate[2].
-
Lewis Acidic Additives (MgBr₂): If N2-alkylation is desired, magnesium-based catalysts or additives can be employed. The Mg²⁺ ion coordinates simultaneously to the pyrazole nitrogen and the adjacent substituent (if it contains a Lewis basic site, like a carbonyl or ether), directing the electrophile to the N2 position via a chelation-controlled mechanism[2].
Q4: I am experiencing low yields due to over-alkylation (formation of quaternary pyrazolium salts). How do I prevent this? A4: Over-alkylation occurs when the newly formed N-alkyl pyrazole is nucleophilic enough to attack a second equivalent of the electrophile. To prevent this, strictly control the equivalents of the alkylating agent (keep it to 1.0 - 1.05 eq) and lower the reaction temperature. Quaternization usually requires higher activation energy than the initial N-alkylation.
Quantitative Data Summary: Effect of Reaction Conditions
The following table summarizes the general causality between reaction conditions and the dominant regiochemical outcome for a standard 3-substituted 1H-pyrazole.
| Parameter | Condition | Dominant Mechanistic Effect | Typical Regio-Outcome |
| Base | K₂CO₃ / NaH | Weak ion pairing, steric control dictates attack | Favors N1 (less hindered)[2] |
| Base | MgBr₂ | Chelation control (if coordinating group is present) | Favors N2 (more hindered)[2] |
| Solvent | DMSO / DMF | Kinetic control, high nucleophilicity of pyrazolate | Favors N1[2] |
| Solvent | HFIP / TFE | Strong H-bond donor, tautomer stabilization | Highly specific (substrate dependent)[2] |
| Electrophile | Bulky (e.g., t-Butyl, Trityl) | Extreme steric repulsion at the transition state | Exclusively N1[2] |
Standardized Experimental Protocols
Protocol A: General Base-Mediated Regioselective N1-Alkylation
Causality Note: This protocol utilizes K₂CO₃ in DMSO to ensure complete deprotonation while maintaining a dissociated ion pair, maximizing the steric differentiation between the N1 and N2 sites[2].
-
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the 1H-pyrazole substrate (1.00 mmol, 1.0 equiv) and anhydrous K₂CO₃ (1.50 mmol, 1.5 equiv).
-
Solvation: Add 4.0 mL of anhydrous DMSO. Stir the suspension at room temperature (25 °C) for 30 minutes to ensure complete deprotonation and formation of the pyrazolate anion.
-
Alkylation: Add the alkylating agent (1.05 mmol, 1.05 equiv) dropwise to the stirring suspension.
-
Self-Validating Step: Monitor the internal temperature; a slight exotherm indicates the successful initiation of the alkylation.
-
-
Monitoring: Allow the reaction to stir at 25 °C to 50 °C for 4–24 hours. Monitor the consumption of the starting material via LC-MS or TLC.
-
Work-up: Upon completion, quench the reaction by pouring the mixture into 15 mL of ice water. Extract the aqueous layer with ethyl acetate (3 × 10 mL).
-
Purification: Combine the organic layers, wash extensively with brine (to remove residual DMSO), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Catalyst-Free Michael Addition for N1-Alkylation
Causality Note: This method exploits attractive non-covalent interactions and hydrogen bonding in the transition state to achieve exceptional N1/N2 regioselectivity (>99.9:1) without the need for strong bases or metal catalysts ()[3].
-
Preparation: Combine 1H-pyrazole (1.00 mmol, 1.0 equiv), N,N-diisopropylethylamine (iPr₂NEt) (1.20 mmol, 1.2 equiv), and the Michael acceptor (e.g., ethyl acrylate) (1.05 mmol, 1.05 equiv) in a reaction vial[3].
-
Solvation: Add 4.0 mL of DMSO[3].
-
Reaction: Stir the resulting mixture at 25 °C under an ambient atmosphere. The use of a mild amine base prevents background degradation or polymerization of the Michael acceptor[3].
-
Completion & Isolation: Once the pyrazole is fully consumed (verified by ¹H NMR of an aliquot), add 10 mL of ice water. Extract with ethyl acetate (2 × 5 mL), wash with brine (15 mL), dry with MgSO₄, and concentrate to yield the highly pure N1-alkylated product[3].
-
Self-Validating Step: The absence of a secondary vinylic proton signal in the crude ¹H NMR confirms complete conversion and the lack of competing O-alkylation or polymerization side reactions.
-
References
-
Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]
-
Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: PubMed Central (NIH) URL: [Link]
Sources
Troubleshooting low yield in 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol synthesis
Welcome to the technical support resource for the synthesis of 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with this specific synthesis. We will address common issues in a detailed question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design and troubleshooting.
The synthesis of substituted 5-aminopyrazoles is a cornerstone in medicinal chemistry, as this scaffold is present in numerous pharmacologically active compounds.[1][2] The most versatile and common route to this class of molecules involves the condensation of a β-ketonitrile with a hydrazine derivative.[3] While robust, this reaction is sensitive to several parameters that can lead to diminished yields, side product formation, and purification difficulties. This guide provides a systematic approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is consistently low. What are the first things I should investigate?
Low yield is a common problem that can stem from multiple factors. A systematic approach is the most effective way to diagnose the root cause.[4]
Start by evaluating these three core areas:
-
Purity of Starting Materials: The integrity of your β-ketonitrile and hydrazine starting materials is paramount. Impurities can directly inhibit the reaction or introduce side reactions.[5]
-
Reaction Conditions: This synthesis is highly sensitive to temperature, solvent, and pH. Suboptimal conditions can lead to incomplete reactions or the formation of undesired byproducts.[6]
-
Reaction Monitoring: Are you certain the reaction has reached its optimal endpoint? Prematurely stopping the reaction or letting it run too long can both negatively impact yield. Close monitoring with an appropriate analytical technique like Thin-Layer Chromatography (TLC) or LC-MS is crucial.[6]
Below is a workflow to guide your initial troubleshooting efforts.
Caption: Initial troubleshooting workflow for low yield.
Q2: I suspect an issue with my starting materials. What specific problems should I look for?
This is an excellent diagnostic step. The two key reactants, 3-(4-bromophenyl)-3-oxopropanenitrile and 2-hydrazinylethan-1-ol, have specific vulnerabilities.
A2.1: β-Ketonitrile Instability The primary issue with β-ketonitriles is their susceptibility to hydrolysis, especially under acidic or basic conditions, which reverts them to the corresponding β-ketoacid.[5] This byproduct will not participate in the pyrazole formation, effectively reducing the concentration of your key starting material.
-
Diagnosis: Check the purity of your 3-(4-bromophenyl)-3-oxopropanenitrile via NMR. Look for the appearance of signals corresponding to 4-bromoacetophenone or its corresponding ketoacid. Ensure the starting material is stored in a cool, dry place.
-
Solution: If hydrolysis is suspected, consider running the reaction under strictly neutral conditions in a non-aqueous, dry solvent.[5] If you must use acidic or basic catalysis, add the catalyst immediately before the hydrazine to minimize the time the β-ketonitrile is exposed to these conditions.
A2.2: Hydrazine Derivative Stability Hydrazine and its derivatives can degrade over time, especially when exposed to air (oxidation) or moisture.[5] 2-hydrazinylethan-1-ol is also highly hygroscopic.
-
Diagnosis: Use a freshly opened bottle of 2-hydrazinylethan-1-ol or distill it under reduced pressure before use.
-
Solution: Always handle this reagent under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents to prevent degradation and unwanted side reactions.[4]
Q3: My TLC plate shows a major byproduct along with the desired product. What is the likely identity of this byproduct?
In the synthesis of substituted 5-aminopyrazoles, two side products are overwhelmingly common: the unwanted regioisomer and a stable hydrazone intermediate .
A3.1: Regioisomer Formation The cyclization of an unsymmetrical hydrazine (like 2-hydrazinylethan-1-ol) with a β-ketonitrile can produce two different pyrazole isomers: the desired 5-amino-3-aryl product and the 3-amino-5-aryl regioisomer. The separation of these isomers can be exceptionally difficult, making it critical to control the reaction's regioselectivity.[7]
Caption: Formation of 5-amino vs. 3-amino regioisomers.
A3.2: Stable Hydrazone Intermediate The reaction proceeds through a hydrazone intermediate which then undergoes intramolecular cyclization.[3] In some cases, this hydrazone can be particularly stable and may not cyclize efficiently under the chosen reaction conditions, leading to its accumulation as a major byproduct.[5]
-
Diagnosis: A stable hydrazone will have a different Rf on TLC than the starting materials and the final product. It can be identified by LC-MS, as its mass will correspond to the sum of the reactants minus one molecule of water.
-
Solution: To promote cyclization of an isolated hydrazone, try increasing the reaction temperature, changing to a more polar solvent, or adding an acid or base catalyst.[5]
Q4: How can I control the reaction to selectively form the desired 5-amino isomer?
Controlling regioselectivity is key to achieving high yields of the correct product. This is typically managed by manipulating the reaction conditions to favor either thermodynamic or kinetic control.[7]
-
Thermodynamic Control (Favors 5-Amino Product): The 5-amino-3-aryl pyrazole is generally the more thermodynamically stable product. To favor its formation, you should use conditions that allow for the equilibration of intermediates. This typically means:
-
Neutral or slightly acidic pH.
-
Elevated temperatures (e.g., refluxing in ethanol or toluene).[7]
-
-
Kinetic Control (Favors 3-Amino Product): The 3-amino isomer is often the kinetically favored product, forming faster under milder conditions. To avoid it:
-
Avoid strongly basic conditions (e.g., sodium ethoxide) at low temperatures, as these conditions are known to favor the kinetic product.[7]
-
| Parameter | Condition for 5-Amino Isomer (Desired) | Rationale |
| pH / Catalyst | Neutral or catalytic acetic acid | Promotes equilibration towards the more stable thermodynamic product.[7] |
| Temperature | Elevated (e.g., 60-110 °C) | Provides energy to overcome the activation barrier for the reverse reaction of the kinetic product, allowing thermodynamic equilibrium to be reached.[7] |
| Solvent | Protic (e.g., Ethanol) or Aprotic (e.g., Toluene) | Solvent choice can influence reaction rates and equilibria; ethanol is a common and effective choice. |
Table 1: Recommended conditions for maximizing regioselectivity.
Q5: I'm having trouble with purification. My product streaks on the silica column and is difficult to recrystallize.
Purification of N-heterocycles, especially those with free amino groups, can be challenging due to their polarity and ability to interact strongly with silica gel.[8]
A5.1: Column Chromatography
-
Problem: The basic amino group and the pyrazole nitrogens can interact with the acidic silanol groups on the surface of standard silica gel, causing significant streaking and poor separation.
-
Solution 1: Neutralize the Silica: Pre-treat your silica gel by flushing the packed column with your eluent mixture containing 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This deactivates the acidic sites.[8]
-
Solution 2: Use an Alternative Stationary Phase: Basic or neutral alumina can be an excellent alternative to silica for purifying acid-sensitive or basic compounds.[8]
A5.2: Recrystallization
-
Problem: Finding a suitable single-solvent system can be difficult. The compound may be too soluble in polar solvents and insoluble in non-polar ones.
-
Solution: A two-solvent system is often effective. Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or isopropanol). Then, slowly add a "poor" solvent (e.g., water, hexanes, or diethyl ether) dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly. A literature report for the closely related 5-Amino-3-(4-bromophenyl)pyrazole suggests recrystallization from ethanol.[9]
Experimental Protocols
Protocol 1: General Synthesis of 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol
This protocol is a general guideline and may require optimization.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, dissolve 3-(4-bromophenyl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol (approx. 10 mL per gram of nitrile).
-
Hydrazine Addition: Add 2-hydrazinylethan-1-ol (1.1 eq) to the solution dropwise at room temperature.
-
Reaction: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq). Heat the reaction mixture to reflux (approx. 78 °C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate, potentially with 1% Et₃N) or by recrystallization from an ethanol/water mixture.[8][9]
Protocol 2: Purification by Neutralized Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Column Packing: Pack a glass column with the silica slurry.
-
Neutralization: Add triethylamine to your starting eluent to a final concentration of 1% (v/v). Pass 2-3 column volumes of this neutralized eluent through the packed column to deactivate the silica.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry powder onto the top of the column.
-
Elution: Elute the column with your gradient system (e.g., Hexanes:Ethyl Acetate + 1% Et₃N), collecting fractions and analyzing them by TLC to isolate the pure product.
References
- Benchchem. Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETcwwP9deM7hIo_hhpdUTW7mby1-pnJh2SZsn5LvpLHbX1vRTUeT01c0f8DGAoO9KuSakZ8_4H-82VXFJHtaZqKQEhBUA2EnGzZ6mQR2UIKTaKeYtOpwvr22CqLDMubuXu1uXIW5K4NfOP0spg8sWgsCEY6JDNbGwBMP1n1C0b-8LGVuwicm0xksBafAdb1Q_lWrMvqq_voRGCSc3CuTuSaBp6WiqLDIrUvpx4O6846qADhedw8EQGSNY9X2RNIx1s]
- Gomtsyan, A. et al. (2018). Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. ACS Med. Chem. Lett. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.8b00452]
- Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCS9lRPjs927ox9caxv5_lEJGmWCcYKpoPNJWRyUTqHkeoE6XyNqaC7W4lzzbVQ_JY2yn6S_4uB5ewWLaRIy7mX-N0VL7EqiBUeNz_G6Vx4_GW8jVa0fwPkb8ZTJyq3sTuwA5KR1uYiaXqWXoggediGfW1s98NBfPbyCVh7K6NdZbKBX2Fv6npJVXcl5KMSnw9RfE2ygtq3x0et_N2tg==]
- Benchchem. Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpbheyXISpCmMj6GPBwN1PVujYLgEVy0YQ9-Va4CvI-wkrYbXdlcw9vQIzQys_-kw544_tGOAKrdExCxOSTpR9pkAntlRQdD15RfNU7BpuftQlc5i3jpPTgRaYErAlZC72tsuyKyqTbMVKlZF4WBy4zozbSX6R7krOpbkRV5JCIeUm0rb2bmTvQb1LevaQBH6Rp1JtKM45Ub-SqqlNckI=]
- Organic Chemistry Portal. Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Synfacts. [URL: https://www.organic-chemistry.org/abstracts/lit3/053.shtm]
- Abdel-Aziz, H. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/7/13]
- Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL6FGqoHfeLzV7EErbjLLLi_M2K26ZqXsTXcGzlvqEVMPPEx733vZFeETc_LjhVjbCYQldqCaf_GrbQ_zGUr0kA9nVrmyZxw0igcm1TPaMvYPZTaaPFiRDNs5CnRm6dfOlw2mTRCU7cBnSxytM7aXxHSPqZYc7093v0kBxEPobhdRFde0SlNEpy0-lOpaWkIhJJScliPaWY7Cx_d9T]
- Rios, C., et al. (2020). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-3-substituted-5-aminopyrazoles-using-a-acrylonitriles-via-classical_fig1_344318721]
- Gomtsyan, A., et al. (2018). Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30461271/]
- Kamal, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3053303/]
- Reddit. Purification of Amino-Pyrazoles. r/OrganicChemistry. [URL: https://www.reddit.
- Bakthadoss, M., & Chithiravel, S. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [URL: https://www.mdpi.com/1420-3049/26/22/6996]
Sources
- 1. Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Advanced Purification of Polar Pyrazole Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the complex chromatographic behavior of polar pyrazole derivatives. Below, you will find mechanistic insights, troubleshooting matrices, and self-validating experimental protocols to ensure high-purity isolation.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why do my polar pyrazole derivatives exhibit severe streaking and tailing on standard silica gel? A1: Pyrazoles possess a unique dual-nitrogen system: a pyrrole-like nitrogen (hydrogen-bond donor) and a pyridine-like nitrogen (hydrogen-bond acceptor). When exposed to bare silica gel, these highly polar functional groups undergo strong, irreversible secondary interactions with the acidic silanol (Si-OH) groups on the silica surface[1][2]. Instead of a clean partitioning mechanism, the molecules experience simultaneous hydrogen bonding and acid-base ion-exchange interactions, which manifests macroscopically as severe band broadening, streaking, or tailing on the column[1].
Q2: How do I effectively neutralize these interactions during normal-phase chromatography? A2: The most effective strategy is mobile phase modification. By adding a competitive basic modifier—such as 0.1% to 1.0% triethylamine (TEA) or ammonium hydroxide—to your eluent, you preferentially neutralize the highly active acidic silanol sites[2][3]. The basic modifier acts as a sacrificial binding agent, blocking the pyrazole molecules from interacting with the silanols. This restricts the retention mechanism to pure partitioning, resulting in sharp, symmetrical peaks[3].
Q3: My pyrazole derivative is highly polar and remains at the baseline even with highly polar organic solvents. What is the next step? A3: If a compound is too polar to migrate on normal-phase silica, you must switch to Reverse-Phase (RP) chromatography utilizing a C18 stationary phase[4]. For RP-HPLC, a mobile phase of water and acetonitrile is typically used. To prevent peak tailing on residual silanols within the C18 matrix, an acidic modifier like 0.1% trifluoroacetic acid (TFA) is added. TFA lowers the pH below the pKa of the pyrazole, ensuring it remains in a single, fully protonated ionization state, and acts as an ion-pairing agent to improve retention[5]. If the compound is so polar that it elutes in the void volume of a C18 column, Hydrophilic Interaction Liquid Chromatography (HILIC) is required[6].
Part 2: Workflow & Troubleshooting Visualizations
Decision tree for selecting the optimal chromatographic purification strategy for polar pyrazoles.
Troubleshooting logic for resolving co-eluting pyrazole regioisomers during column chromatography.
Part 3: Quantitative Data & Parameter Optimization
Table 1: Chromatographic Parameters and Modifier Optimization for Pyrazole Derivatives
| Stationary Phase | Typical Solvent System | Modifier / Additive | Concentration | Causality / Expected Outcome |
| Normal Phase (Silica) | DCM / Methanol | Triethylamine (TEA) | 0.1% - 1.0% (v/v) | Neutralizes acidic silanols; prevents peak tailing of basic pyrazole nitrogens[3]. |
| Normal Phase (Silica) | Hexane / Ethyl Acetate | Ammonium Hydroxide | 0.5% - 1.0% (v/v) | Volatile alternative to TEA; prevents streaking while being easier to remove post-column[1]. |
| Reverse Phase (C18) | Water / Acetonitrile | Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Protonates pyrazoles (pH < pKa) ensuring a single ionization state; acts as an ion-pairing agent[5]. |
| HILIC (Amide/Silica) | Acetonitrile / Water | Ammonium Formate | 10 mM (pH 3-5) | Provides ionic strength to stabilize the aqueous layer on the stationary phase; retains highly polar/ionic pyrazoles[6]. |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Amine-Modified Normal Phase Flash Chromatography
Use this protocol for moderately polar pyrazoles that exhibit streaking on standard TLC plates.
Step 1: Self-Validation via 2D TLC Before committing your crude mixture to a column, you must prove the compound is stable on acidic silica.
-
Spot the crude mixture in the bottom-left corner of a square silica TLC plate.
-
Develop the plate in your chosen solvent system (e.g., 95:5 DCM:MeOH + 1% TEA).
-
Dry the plate completely, rotate it 90 degrees, and develop it again in the exact same solvent system.
-
Validation Check: If the pyrazole is stable, all spots will align on a perfect 45-degree diagonal. Spots appearing below the diagonal indicate on-column degradation, dictating a mandatory switch to neutral alumina or reverse-phase media[7].
Step 2: Mobile Phase Preparation Prepare the eluent by mixing Dichloromethane (DCM) and Methanol (MeOH) at the ratio determined by TLC (aiming for an Rf of 0.3). Add 1.0% (v/v) Triethylamine (TEA) to the total volume and stir thoroughly[3].
Step 3: Column Pre-Equilibration (Critical Causality Step) Silica gel has a massive capacity for basic modifiers. If you do not pre-equilibrate, the silica will strip the TEA from the solvent front, leaving the leading edge of your pyrazole unprotected.
-
Pack the column with silica gel using the modified mobile phase.
-
Flush the column with at least 3 column volumes (CV) of the TEA-modified solvent until the pH of the eluent exiting the column is basic (pH > 8), confirming the silanol sites are fully saturated.
Step 4: Dry Loading & Elution
-
Dissolve the crude pyrazole in a minimal amount of volatile solvent (e.g., acetone or DCM), add a small amount of deactivated silica gel (1:3 ratio to crude mass), and evaporate to a free-flowing powder.
-
Load the powder onto the pre-equilibrated column bed.
-
Elute using a positive pressure system, collecting fractions and monitoring via TLC (visualized under UV 254 nm or using a ninhydrin stain).
Protocol 2: Reverse-Phase (C18) Purification for Highly Polar Pyrazoles
Use this protocol for pyrazole-carboxylic acids, sulfophenyl derivatives, or compounds that remain at the baseline in normal-phase chromatography.
Step 1: Self-Validation via pH Profiling Before running the preparative column, analyze the crude mixture via analytical RP-HPLC using two different mobile phases: one at pH 2.0 (0.1% TFA) and one at pH 7.0 (ammonium acetate). Validation Check: Compare peak symmetries. A significantly sharper and more retained peak at pH 2.0 validates that the pyrazole requires full protonation to prevent mixed-mode retention on residual silanols, confirming TFA is required for the preparative run[5].
Step 2: Mobile Phase Preparation
-
Solvent A: HPLC-grade Water + 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Solvent B: HPLC-grade Acetonitrile + 0.1% (v/v) TFA.
Step 3: Gradient Elution
-
Pack or attach a C18 preparative column and equilibrate with 95% Solvent A / 5% Solvent B for 5 CVs.
-
Inject the sample (dissolved in Solvent A or a DMSO/Water mixture).
-
Run a shallow gradient (e.g., 5% to 50% Solvent B over 20 CVs). The TFA will act as an ion-pairing agent, increasing the apparent hydrophobicity of the protonated pyrazole and allowing it to separate from highly polar impurities[5].
-
Lyophilize the collected fractions to remove water, acetonitrile, and the volatile TFA, yielding the pure pyrazole derivative as a TFA salt.
References
- Tailing in TLC - can anyone help?
- TLC tailing and carboxylic acid?
- Technical Support Center: Purification of 4-(Piperidin-4-yl)
- Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: IJCPA URL
- Hydrophilic Interaction Chromatography: A Guide for Practitioners Source: ResearchGate URL
- Troubleshooting Thin-Layer Chromatography Source: University of Rochester URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ijcpa.in [ijcpa.in]
- 6. researchgate.net [researchgate.net]
- 7. chem.rochester.edu [chem.rochester.edu]
Side product formation in the synthesis of 5-aminopyrazoles
Welcome to the technical support center for the synthesis of 5-aminopyrazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side product formations encountered during these syntheses. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you optimize your reactions and obtain your desired products with high purity.
Troubleshooting Guide: Common Side Product Formation
This guide addresses specific experimental issues related to the formation of impurities during the synthesis of 5-aminopyrazoles.
Issue 1: My reaction is producing a mixture of 3-amino- and 5-aminopyrazole regioisomers.
This is the most frequently encountered issue when using monosubstituted hydrazines. The two nitrogen atoms of the hydrazine exhibit different nucleophilicity, leading to two distinct cyclization pathways that result in a mixture of regioisomers.[1] The ratio of these isomers is highly dependent on the reaction conditions, which can be manipulated to favor one product over the other by leveraging kinetic versus thermodynamic control.[1][2]
Causality:
-
Kinetic Control (Favors 3-Aminopyrazole): At lower temperatures and under basic conditions, the reaction is under kinetic control. The initial Michael addition of the more nucleophilic nitrogen of the hydrazine is rapid and the subsequent cyclization is fast, "trapping" the kinetically favored 3-aminopyrazole isomer.[2]
-
Thermodynamic Control (Favors 5-Aminopyrazole): At elevated temperatures and under neutral or acidic conditions, the reaction is under thermodynamic control. This allows for the equilibration of the Michael adducts, leading to the formation of the more thermodynamically stable 5-aminopyrazole isomer.[1][2]
Troubleshooting & Optimization:
-
To selectively synthesize the 5-aminopyrazole isomer (Thermodynamic Product):
-
Protocol:
-
In a round-bottom flask, dissolve your β-ketonitrile or α,β-unsaturated nitrile (1.0 eq) in a suitable solvent like ethanol or toluene.
-
Add the monosubstituted hydrazine (1.0-1.2 eq).
-
For acidic conditions, add a catalytic amount of a proton source, such as acetic acid or hydrochloric acid.[3]
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture, and if a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[4]
-
-
-
To selectively synthesize the 3-aminopyrazole isomer (Kinetic Product):
-
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of a strong base like sodium ethoxide in anhydrous ethanol at 0 °C.
-
Slowly add the α,β-unsaturated nitrile to the cold base solution.
-
Add the monosubstituted hydrazine dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify as needed.
-
-
Visualizing Regioselectivity:
Sources
Technical Support Center: Conquering Regioselectivity in Pyrazole N-Alkylation
Welcome to the Technical Support Center for heterocyclic functionalization. Unsymmetrical pyrazoles present a notorious challenge in synthetic organic chemistry: due to rapid annular tautomerism, direct N-alkylation typically yields a difficult-to-separate mixture of N1 and N2 regioisomers[1].
As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we dissect the thermodynamic and kinetic causalities behind regioselectivity, providing you with a strategic matrix, troubleshooting FAQs, and self-validating experimental protocols to achieve precise regiocontrol.
The Mechanistic Root Cause: Tautomerism and Nucleophilicity
Unsymmetrical pyrazoles (e.g., 3-substituted 1H-pyrazoles) exist in an equilibrium of two tautomeric forms. When deprotonated by a base, they form a resonance-stabilized pyrazolide anion. The regiochemical outcome of the subsequent electrophilic attack is dictated by a competition between steric hindrance (which favors attack at the less hindered nitrogen) and electronic effects (which dictate the intrinsic nucleophilicity of each nitrogen atom)[2].
Mechanistic pathway of pyrazole tautomerization and base-mediated N-alkylation.
Strategic Decision Matrix: Shifting the N1:N2 Ratio
To rationally design your experiment, you must manipulate the reaction environment. The table below summarizes how specific variables influence the regiochemical outcome.
| Variable | Condition | Mechanistic Causality & Expected Outcome |
| Base Strength | Strong (NaH, KOtBu) | Generates a "naked" highly reactive anion. Favors kinetic control (alkylation at the less sterically hindered nitrogen)[1]. |
| Base Cation | Cs₂CO₃ vs. K₂CO₃ | The larger Cs⁺ ion coordinates weakly, increasing anion solubility and reactivity in DMF, often enhancing selectivity compared to K⁺[2]. |
| Solvent Polarity | Polar Aprotic (DMF, DMSO) | Solvates cations well, leaving the pyrazolide anion free to react based on intrinsic sterics/electronics. Maximizes regioselectivity[2]. |
| Solvent Type | Protic (EtOH, MeOH) | Hydrogen bonding masks the intrinsic nucleophilicity of the nitrogens, often leading to poor selectivity (closer to 1:1 mixtures)[2]. |
| Electrophile | Hard vs. Soft (R-I vs R-Cl) | Softer electrophiles (iodides) are more sensitive to steric bulk, pushing the reaction heavily toward the less hindered nitrogen. |
Troubleshooting FAQs
Q1: I am using K₂CO₃ in Acetonitrile for a 3-arylpyrazole and getting a 1:1 mixture of isomers. How do I fix this? A1: Your solvent is likely the culprit. While acetonitrile is polar, it does not separate the K⁺-pyrazolide ion pair as effectively as highly polar aprotic solvents. Solution: Switch your solvent to DMF or DMSO and elevate the temperature slightly (40 °C). Alternatively, switch the base to Cs₂CO₃. The "Cesium effect" increases the solubility of the carbonate base and provides a softer counter-ion, which often dramatically improves N1-selectivity for bulky substrates[2].
Q2: I need to alkylate the more sterically hindered nitrogen (N2 of a 3-substituted pyrazole). Base-mediated methods always give me the N1 product. What is the alternative? A2: You must abandon standard nucleophilic substitution and utilize the Mitsunobu reaction . The Mitsunobu coupling (using an alcohol, triphenylphosphine, and DIAD) operates under a completely different mechanism[3]. The reaction proceeds via the less stable tautomer's hydrogen-bonded complex with the phosphonium intermediate, effectively reversing the standard steric selectivity and allowing you to functionalize the more hindered nitrogen.
Q3: My pyrazole substrate contains base-sensitive functional groups (e.g., easily hydrolyzed esters). Are there base-free alkylation methods? A3: Yes. You can utilize Brønsted acid-catalyzed alkylation using trichloroacetimidate electrophiles. By treating the pyrazole with an alkyl trichloroacetimidate in the presence of a catalytic amount of acid (like CSA or a Lewis acid), you can achieve excellent N-alkylation yields under mild conditions without generating a strongly nucleophilic anion[4].
Strategic decision tree for selecting N-alkylation conditions based on substrate properties.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. The causality of each step is explained to ensure you understand why the manipulation is necessary.
Protocol A: Kinetically Controlled N-Alkylation (Targeting the Less Hindered Nitrogen)
This protocol uses NaH to irreversibly form the pyrazolide anion, ensuring maximum nucleophilicity and strict steric control[1].
Reagents: Unsymmetrical pyrazole (1.0 eq), Alkyl halide (1.1 eq), Sodium Hydride (60% dispersion in mineral oil, 1.1 eq), Anhydrous THF.
-
Suspension & Purging: Suspend the pyrazole in anhydrous THF (0.5 M concentration) in an oven-dried, argon-flushed round-bottom flask. Causality: Anhydrous conditions prevent the premature quenching of NaH.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Add NaH portion-wise over 15 minutes. Caution: Hydrogen gas ( H2 ) is evolved. Causality: The strong, non-nucleophilic base completely deprotonates the pyrazole (pKa ≈ 14.2) irreversibly.
-
Anion Maturation: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for 1 hour until gas evolution ceases and the solution becomes a clear/hazy suspension[1]. Causality: Ensures complete conversion to the sodium pyrazolide salt before the electrophile is introduced.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide dropwise over 15 minutes.
-
Reaction & Workup: Allow the reaction to warm to room temperature and stir for 4-12 hours (monitor by LC-MS). Quench carefully with saturated aqueous NH4Cl , extract with Ethyl Acetate, dry over Na2SO4 , and purify via flash chromatography.
Protocol B: Mitsunobu N-Alkylation (Targeting the More Hindered Nitrogen)
This protocol utilizes redox chemistry to activate an alcohol, often reversing standard regioselectivity[3].
Reagents: Unsymmetrical pyrazole (1.0 eq), Primary/Secondary Alcohol (1.2 eq), Triphenylphosphine ( PPh3 , 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq), Anhydrous THF.
-
Reagent Assembly: Dissolve the pyrazole, the alcohol, and PPh3 in anhydrous THF (0.2 M) under an inert atmosphere. Cool the mixture to 0 °C.
-
Activation (Critical Step): Add DIAD dropwise over 30 minutes. Causality: The order of addition is paramount. DIAD must react with PPh3 first to form the betaine intermediate, which then activates the alcohol. Adding DIAD too fast causes thermal runaway and side-product formation.
-
Coupling: Remove the ice bath and stir at room temperature for 12-24 hours.
-
Workup: Concentrate the reaction mixture directly under reduced pressure. The major challenge here is removing triphenylphosphine oxide ( OPPh3 ). Pro-tip: Triturate the crude residue with cold diethyl ether; the bulk of the OPPh3 will precipitate and can be filtered off before column chromatography.
References
-
The Journal of Organic Chemistry. "N-Trifluoropropylation of Azoles through N-Vinylation and Sequential Hydrogenation". ACS Publications.[Link]
-
ResearchGate. "Brønsted acid catalyzed N2‑selective alkylation of 1,2,3-triazoles with trichloroacetimidates". ResearchGate.[Link]
Sources
Technical Support Center: Purification of Crude 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol
This guide provides in-depth troubleshooting and purification protocols for researchers, scientists, and drug development professionals working with 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol (CAS: 1152967-07-1). We will explore the common challenges encountered during the purification of this polar, basic compound and offer field-proven solutions to achieve high purity.
Introduction to the Molecule
2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol is a substituted pyrazole derivative. Its structure presents a unique purification challenge due to the combination of several functional groups:
-
A basic 5-amino group and pyrazole nitrogen atoms, which can interact with acidic media or stationary phases.
-
A polar ethan-1-ol side chain , which confers hydrophilicity and hydrogen bonding capability.
-
A bulky, non-polar 4-bromophenyl group , which adds hydrophobic character.
This combination of properties means that impurities can range from unreacted polar starting materials to non-polar, regioisomeric byproducts, requiring a versatile purification strategy.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude sample?
A1: The impurity profile is highly dependent on the synthetic route. However, for pyrazole syntheses, which often involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, common impurities include:
-
Regioisomers: If an unsymmetrical dicarbonyl precursor is used, the formation of an alternative pyrazole regioisomer is a very common byproduct and can be difficult to separate.[1][2]
-
Unreacted Starting Materials: Residual hydrazine or dicarbonyl compounds may be present if the reaction did not go to completion.[1]
-
Pyrazoline Intermediates: Incomplete aromatization during the cyclization step can leave pyrazoline byproducts.[1]
-
Colored Impurities: Side reactions involving the hydrazine starting material can often produce colored byproducts, leading to yellow or brown crude material.[1]
-
Reaction Solvents & Reagents: Residual solvents or reagents from the synthesis and initial work-up.
Q2: I have a solid crude product. What is the most straightforward purification method to try first?
A2: Recrystallization is the most direct and scalable method for purifying a solid compound. The key is selecting an appropriate solvent system. Given the molecule's polarity, a polar protic solvent is an excellent starting point.
-
Recommended Solvents for Screening: Ethanol, methanol, or isopropanol.[3][4]
-
Mixed-Solvent Systems: If the compound is too soluble in a hot solvent for good recovery, a mixed-solvent system (anti-solvent addition) is recommended. A common and effective combination for pyrazole derivatives is dissolving the crude product in a minimal amount of hot ethanol or ethyl acetate and then slowly adding a hot anti-solvent like water or hexanes until turbidity (cloudiness) appears, followed by slow cooling.[3][5]
Q3: My compound is "oiling out" as a sticky mess instead of forming crystals during recrystallization. What's happening and how do I fix it?
A3: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid. This is common with impure samples.
Troubleshooting Steps:
-
Re-heat the Solution: Add more of the "good" solvent (e.g., ethanol) until the oil redissolves completely.
-
Slow Down the Cooling: This is critical. Do not place the flask directly in an ice bath. Allow it to cool very slowly to room temperature, perhaps by insulating the flask. Slow cooling encourages the orderly arrangement of molecules into a crystal lattice.[3]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Change the Solvent System: If the issue persists, the solvent may be unsuitable. Experiment with a different solvent or a mixed-solvent system with a lower boiling point.[3]
Q4: The crude product is a non-crystalline oil/gum. How can I use its basicity to purify it?
A4: The presence of the basic amino group makes acid-base extraction an exceptionally powerful purification technique, especially for non-crystalline materials.[6][7] This method separates basic compounds from neutral and acidic impurities.
The Principle:
-
Dissolve the crude material in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash this organic solution with an aqueous acid (e.g., 1M HCl). The basic target compound will be protonated, forming a water-soluble salt that migrates to the aqueous layer.[8]
-
Neutral and acidic impurities will remain in the organic layer, which is then discarded.
-
The aqueous layer, now containing the protonated product, is collected and neutralized with a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8).
-
This neutralization regenerates the neutral, water-insoluble free base, which will precipitate out as a solid or can be extracted back into a fresh organic solvent.[7]
This technique is excellent for removing non-basic colored impurities and regioisomers that may have different basicities.
Q5: I need to perform column chromatography. What stationary and mobile phase conditions do you recommend?
A5: Column chromatography is a highly effective but more labor-intensive method. The polarity and basicity of your compound are the most critical factors in designing a protocol.
-
Stationary Phase: Standard silica gel is acidic and can cause strong, sometimes irreversible, adsorption of basic compounds like yours, leading to poor recovery and streaking on the column.[9]
-
Solution 1 (Recommended): Deactivate the silica gel. Prepare the silica slurry and run the column using an eluent that has been modified with 0.5-1% triethylamine or ammonia in methanol. This base will occupy the acidic sites on the silica, allowing your compound to elute properly.[4]
-
Solution 2: Use a different stationary phase, such as neutral alumina.[4]
-
-
Mobile Phase (Eluent): Your compound is quite polar. You will need a relatively polar eluent system.
-
Starting Point: Begin with a solvent system like Dichloromethane (DCM) / Methanol (MeOH) or Ethyl Acetate (EtOAc) / Methanol.
-
TLC First: Before running the column, determine the optimal solvent system using Thin-Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for the best separation. A good starting gradient for the column might be from 100% DCM to 95:5 DCM/MeOH.
-
Given the high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable alternative, using a polar stationary phase (like silica or an amino-bonded phase) with a high-organic mobile phase (e.g., acetonitrile/water).[10][11][12]
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent Method)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of a hot "good" solvent (e.g., ethanol) to just dissolve the compound completely. Keep the solution at or near boiling.
-
Anti-Solvent Addition: While the solution is still hot, add a "bad" anti-solvent (e.g., hot water) dropwise until you observe persistent turbidity (cloudiness).
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[3]
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold anti-solvent (or a cold mixture of the two solvents) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Characterize the final product by melting point and spectroscopy.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude material (e.g., 1 gram) in an organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. The target compound is now in this aqueous layer as its hydrochloride salt.
-
Repeat Extraction: Repeat the acidic wash (steps 2-3) on the organic layer one or two more times to ensure complete extraction, combining all aqueous layers. The organic layer containing neutral/acidic impurities can now be discarded.[7]
-
Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add 2M aqueous NaOH dropwise while stirring until the solution is basic (check with pH paper, pH > 8). The free base of your compound should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the solid with cold deionized water and dry thoroughly under vacuum.
Data & Method Summary
| Purification Method | Primary Application | Pros | Cons |
| Recrystallization | Purifying solid crude material with moderate to high purity (>80%). | Highly scalable, cost-effective, yields high-purity crystalline material. | Ineffective for oils/gums, can have recovery losses, finding the right solvent can be time-consuming. |
| Acid-Base Extraction | Purifying crude material (solid or oil) with basic/acidic impurities. | Excellent for removing neutral/acidic impurities, good for non-crystalline products, high capacity.[6] | Only separates based on acidity/basicity, may not separate compounds with similar pKa values. |
| Column Chromatography | Separating complex mixtures with similarly structured compounds (e.g., regioisomers). | High resolving power, versatile for many compound types. | Labor-intensive, requires significant solvent, can have product loss on the stationary phase.[9] |
| Acid Salt Formation | Alternative to recrystallization for compounds that crystallize poorly as a free base. | Can produce highly crystalline salts, changes solubility profile to aid purification.[13][14] | Requires an additional step to regenerate the free base, introduces new reagents. |
Visualization of Purification Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol.
Caption: Decision tree for purifying the target compound.
References
- BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support.
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- BenchChem. (2025).
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support.
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
- MetwareBio. (n.d.). Chromatographic Columns: The Backbone of Analytical Chemistry. MetwareBio.
- Wikipedia. (2023). Acid–base extraction.
- University of Alberta. (n.d.).
- Phenomenex. (n.d.). Separation of an Amino Acid Mixture Using a Luna™ Omega Polar C18 Column.
- Google Patents. (2011).
- American Chemical Society. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
- The Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube.
- LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Google Patents. (1941).
- Google Patents. (2000).
- CymitQuimica. (n.d.). 2-[5-Amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- DergiPark. (n.d.). Synthesis of Some New Pyrazoles.
- Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions.
- NextSDS. (n.d.). 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol.
- Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry.
- National Center for Biotechnology Information. (n.d.).
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- MilliporeSigma. (n.d.). 2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol.
- MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-....
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
- MDPI. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. as Edaravone Analogs and Their Antioxidant Activity*.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmanow.live [pharmanow.live]
- 12. Chromatographic Columns: The Backbone of Analytical Chemistry - MetwareBio [metwarebio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Selectivity of Aminopyrazole Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the selectivity of aminopyrazole kinase inhibitors. This guide is designed to provide you with troubleshooting strategies and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. As Senior Application Scientists, we have synthesized technical information with field-proven insights to help you navigate the complexities of kinase inhibitor development.
Frequently Asked Questions (FAQs)
Q1: My aminopyrazole inhibitor shows potent activity against my target kinase in biochemical assays, but I'm observing unexpected cellular toxicity. What could be the cause?
A1: This is a common issue that often points to off-target effects. While your inhibitor may be potent against your primary target, it could be interacting with other kinases or cellular proteins that are crucial for cell survival. The high degree of similarity in the ATP-binding site across the human kinome makes achieving absolute selectivity a significant challenge.[1][2]
Here’s a breakdown of potential causes and troubleshooting steps:
-
Lack of Kinome-Wide Selectivity: Your inhibitor might be binding to other kinases with similar ATP-binding pockets. It's crucial to profile your compound against a broad panel of kinases to understand its selectivity profile.[1][3] A substantial percentage of off-target activity can occur outside the immediate subfamily of your target kinase.[2]
-
On-Target Toxicity in a Different Cell Lineage: The kinase you are targeting might have essential functions in the specific cell line you are using, which are unrelated to your intended therapeutic effect.
-
Cellular vs. Biochemical Potency Discrepancies: The cellular environment is vastly different from a purified biochemical assay. Factors like high intracellular ATP concentrations (typically 1-5 mM) can reduce the apparent potency of ATP-competitive inhibitors in cells.[1] Furthermore, your compound's cell permeability and stability can also influence its cellular activity.
To diagnose the issue, we recommend a systematic approach:
-
Perform a Broad Kinome Screen: Test your inhibitor against a large panel of kinases (e.g., >400 kinases) to identify potential off-target interactions.[4][5] Services like Eurofins DiscoverX or Reaction Biology's HotSpot™ assay can provide comprehensive selectivity data.[2][6]
-
Dose-Response Analysis in Multiple Cell Lines: Conduct detailed dose-response studies in your target cell line and a control cell line that does not express the target kinase (if available) to distinguish between on-target and off-target toxicity.
-
Validate Off-Targets: If the kinome screen reveals significant off-target hits, validate these interactions using orthogonal assays, such as cellular target engagement assays (e.g., NanoBRET).[6]
Q2: I've identified several off-target kinases for my aminopyrazole inhibitor. What are the most effective strategies to improve its selectivity?
A2: Improving selectivity is a core challenge in kinase inhibitor design. A multi-pronged approach combining computational modeling, structure-based design, and systematic medicinal chemistry is often the most successful.
Here are some proven strategies:
-
Structure-Based Drug Design (SBDD):
-
Exploit Unique Pockets: Obtain the co-crystal structure of your inhibitor bound to both your target and a key off-target kinase. This will allow you to identify unique sub-pockets or residue differences that can be exploited to enhance selectivity.[7][8] For example, the planarity of the pyrazole and N-linked phenyl structures in some aminopyrazole inhibitors better occupy the smaller active site of JNK3 compared to the larger active site of p38, contributing to their selectivity.[7][8]
-
Targeting Inactive Conformations (Type II Inhibitors): Design inhibitors that bind to the inactive (DFG-out) conformation of the kinase. This conformation is generally less conserved across the kinome than the active (DFG-in) state, often leading to improved selectivity.[2]
-
-
Structure-Activity Relationship (SAR) Studies:
-
Systematic Modifications: Synthesize and test a library of analogs with modifications at various positions of the aminopyrazole scaffold.[4][5][9] This can help identify key chemical groups that contribute to both potency and selectivity. Even small modifications to the aminopyrazole ring can have significant effects on the selectivity profile.[10]
-
Macrocyclization: This approach can rigidify the inhibitor's conformation, potentially leading to a more specific interaction with the target kinase and a dramatically altered selectivity profile.[11]
-
-
Computational Approaches:
-
Binding Site Similarity Analysis: Use computational tools to compare the binding site of your target kinase with other kinases to predict potential off-targets.[12][13]
-
In Silico Screening: Virtually screen modified versions of your inhibitor against your target and known off-targets to prioritize the synthesis of more selective compounds.
-
The following diagram illustrates a general workflow for improving inhibitor selectivity:
Caption: Iterative workflow for enhancing kinase inhibitor selectivity.
Q3: My biochemical assay results for inhibitor potency (IC50) are not translating to my cell-based assays. Why is there a discrepancy and how can I address it?
A3: Discrepancies between biochemical and cellular assay results are common and highlight the importance of evaluating inhibitors in a more physiologically relevant context.[6]
Here are the primary reasons for this disconnect:
-
ATP Competition: Biochemical assays are often performed at low, non-physiological ATP concentrations. In contrast, cellular ATP levels are high (1-5 mM), which can significantly reduce the potency of ATP-competitive inhibitors.[1][14]
-
Cellular Permeability and Efflux: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target. Alternatively, it could be actively transported out of the cell by efflux pumps.
-
Target Engagement: The inhibitor may not be effectively engaging the target kinase within the complex cellular environment.
-
Metabolic Instability: The inhibitor could be rapidly metabolized by the cell into an inactive form.
Troubleshooting Guide:
-
Determine the Mechanism of Action: Conduct kinetic analysis to confirm if your inhibitor is ATP-competitive.[15] For ATP-competitive inhibitors, you can expect a rightward shift in potency in cellular assays.
-
Measure Cellular Target Engagement: Use techniques like the NanoBRET assay to directly measure the binding of your inhibitor to the target kinase in live cells.[6] This will confirm if the compound is reaching and engaging its intended target.
-
Assess Cell Permeability: Perform permeability assays (e.g., Caco-2) to evaluate the compound's ability to cross cell membranes.
-
Evaluate Metabolic Stability: Use assays with liver microsomes or hepatocytes to assess the metabolic stability of your inhibitor.[16]
Troubleshooting Guides
Issue 1: High background or false positives in my kinase activity assay.
-
Potential Cause & Explanation:
-
Compound Interference: The inhibitor itself may be interfering with the assay detection method (e.g., fluorescence quenching/enhancement, luciferase inhibition). This is a common issue in many assay formats.
-
Non-specific Inhibition: At high concentrations, compounds can aggregate and cause non-specific inhibition of the kinase.
-
Contaminated Reagents: Buffers, enzymes, or substrates may be contaminated.
-
-
Step-by-Step Troubleshooting Protocol:
-
Run a Counter-Screen: Test your compound in the assay in the absence of the kinase or substrate to check for direct interference with the detection system.
-
Vary Assay Technology: If possible, confirm hits using an orthogonal assay with a different detection method (e.g., confirm a fluorescence-based hit with a radiometric or luminescence-based assay).[1][15]
-
Check for Aggregation: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to mitigate compound aggregation.
-
Ensure Reagent Quality: Use fresh, high-quality reagents and filter-sterilize buffers.
-
Issue 2: My inhibitor is selective in biochemical assays but loses selectivity in cellular assays.
-
Potential Cause & Explanation:
-
Differential Target Abundance and Cellular Localization: The relative expression levels and subcellular localization of your target and off-target kinases can differ significantly in cells compared to the purified components in a biochemical assay.
-
Scaffolding Proteins and Allosteric Regulation: In the cellular context, kinases are part of larger signaling complexes. Interactions with scaffolding proteins can alter the conformation of the kinase active site, influencing inhibitor binding and selectivity.
-
"Retroactivity" in Signaling Pathways: Inhibition of a downstream kinase can lead to the accumulation of its substrates, which may in turn activate upstream or parallel pathways, producing off-target effects that are not due to direct binding.[17]
-
-
Step-by-Step Troubleshooting Protocol:
-
Perform Cellular Kinome Profiling: Utilize a cellular target engagement platform like NanoBRET to assess the selectivity profile of your inhibitor directly in live cells.[6] This provides a more accurate picture of target occupancy in a physiological setting.
-
Validate with a Structurally Unrelated Inhibitor: If possible, use a second, structurally distinct inhibitor for your target kinase. If both inhibitors produce the same cellular phenotype, it is more likely to be an on-target effect.
-
Use Genetic Knockdown/Knockout: Employ siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the intended target kinase. If the cellular phenotype observed with the inhibitor is recapitulated by genetic knockdown, it confirms an on-target effect.
-
Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to get a global view of the signaling pathways affected by your inhibitor. This can help identify unexpected off-target pathway modulation.
-
The following diagram illustrates the decision-making process for validating cellular effects:
Caption: Workflow for deconvoluting on-target vs. off-target cellular effects.
Data Presentation
Table 1: Example Kinase Selectivity Profile for a Hypothetical Aminopyrazole Inhibitor (Compound XYZ)
| Kinase Target | IC50 (nM) - Biochemical Assay | % Inhibition @ 1µM - Cellular Assay | Notes |
| Target Kinase A | 15 | 85% | Primary Target |
| Off-Target Kinase B | 50 | 60% | Structurally related to Target A |
| Off-Target Kinase C | 250 | 25% | Different kinase family |
| Off-Target Kinase D | >10,000 | <5% | No significant activity |
| Off-Target Kinase E | 800 | 45% | Potential for off-target effects |
Experimental Protocols
Protocol 1: Radiometric Kinase Assay for IC50 Determination
This protocol provides a direct measure of substrate phosphorylation and is considered a gold standard for many kinase assays.[1]
-
Prepare Reagents:
-
Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol).
-
Kinase solution (prepare at 2x final concentration in Kinase Reaction Buffer).
-
Substrate solution (peptide or protein, prepare at 2x final concentration).
-
ATP solution (prepare at 2x final concentration with a spike of [γ-33P]-ATP).
-
Test compound serial dilutions in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of serially diluted compound or DMSO (control) to appropriate wells.
-
Add 23 µL of the 2x kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 25 µL of the 2x substrate/ATP mix.
-
Incubate for the desired time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding 50 µL of 75 mM phosphoric acid.
-
-
Detection:
-
Spot 50 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper 3-4 times with 75 mM phosphoric acid to remove unincorporated [γ-33P]-ATP.
-
Wash once with acetone and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of kinase activity versus the log of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response equation to determine the IC50 value.[18]
-
References
-
Xie, L., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
-
Mercurio, A., et al. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. [Link]
-
Collins, I., & Workman, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Current Opinion in Pharmacology. [Link]
-
Scorah, N., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry. [Link]
-
Vippagunta, S. R., & Vieth, M. (2011). Computational Modeling of Kinase Inhibitor Selectivity. Journal of Chemical Information and Modeling. [Link]
-
Biswas, B., et al. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. [Link]
-
Di Pietro, M., et al. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Molecules. [Link]
-
Zheng, K., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. [Link]
-
Xie, L., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. PubMed. [Link]
-
Scorah, N., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38*. Semantic Scholar. [Link]
-
Zheng, K., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Sci-Hub. [Link]
-
Grossman, M. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Zheng, K., et al. (2014). Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. PubMed. [Link]
-
Carter, P. H., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed. [Link]
-
Scorah, N., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]
-
Brehme, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]
-
Vasta, J. D., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]
-
Cernasov, D., et al. (2025). Aminopyrazoles as privileged structures in anticancer drug design -an in silico study. PDF. [Link]
-
Klaeger, S., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
-
Dahlin, J. L., et al. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Books. [Link]
-
Estrada, A. A., et al. (2013). Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Grossman, M. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. Semantic Scholar. [Link]
-
Pevarello, P., et al. (2004). 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 1. Lead Finding. Journal of Medicinal Chemistry. [Link]
-
Scott, J. S., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]
-
Rodems, S., & Fowler, B. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Current Opinion in Drug Discovery & Development. [Link]
-
Scott, J. S., et al. (2013). Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy. ACS Medicinal Chemistry Letters. [Link]
-
Scott, J. S., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]
-
Brehme, M., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]
-
Ali, M. A., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed. [Link]
-
Wang, X., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. PubMed. [Link]
-
vonKriegsheim, A., et al. (2013). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Cell Communication and Signaling. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase Inhibitors - Selectivity or Toxicity? | IntechOpen [intechopen.com]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational analysis of kinase inhibitor selectivity using structural knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Comparative Study of 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol vs. Standard p38 MAPK Inhibitors
As a Senior Application Scientist, evaluating novel kinase inhibitors requires moving beyond basic IC₅₀ values to understand the structural mechanics, assay validity, and physiological translation of the compound. This guide provides an in-depth, objective comparison between 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol (hereafter referred to as ABPE ), a versatile 5-amino-pyrazole building block[1], and two gold-standard p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors: SB203580 and Doramapimod (BIRB-796) .
By analyzing their biochemical profiles and cellular efficacies, this guide establishes a rigorous framework for researchers developing next-generation anti-inflammatory therapeutics.
Target Biology & Mechanistic Intervention
The p38 MAPK pathway is a central node in the cellular response to environmental stress and inflammatory cytokines (e.g., LPS, TNF-α). Hyperactivation of p38α drives the overproduction of pro-inflammatory mediators, making it a prime target for autoimmune and oncology research[2].
Fig 1. p38 MAPK signaling cascade and targeted inhibitor intervention points.
Structural and Binding Divergence
The clinical success of a p38 inhibitor heavily depends on its binding kinetics and structural class:
-
ABPE (CAS 1152967-07-1): A 5-amino-3-arylpyrazole derivative (MW: 282.14 g/mol )[1]. The pyrazole core typically acts as a Type I, ATP-competitive scaffold. The 5-amino group and pyrazole nitrogen form critical hydrogen bonds with the kinase hinge region (Met109), while the 4-bromophenyl group projects into the hydrophobic pocket. The unique ethanol appendage at position 1 enhances aqueous solubility compared to highly lipophilic legacy inhibitors.
-
SB203580: A classic pyridinyl imidazole. It is a Type I, ATP-competitive inhibitor highly selective for p38α/β over p38γ/δ, with an IC₅₀ of ~50 nM[3].
-
Doramapimod (BIRB-796): A diaryl urea compound. It acts as a Type II, allosteric inhibitor that binds the DFG-out (inactive) conformation of p38. This requires a massive conformational shift in the kinase, resulting in extremely slow off-rates and a picomolar binding affinity (K_d = 0.1 nM)[4].
Table 1: Biochemical & Pharmacological Profiling
| Inhibitor | Chemical Class | Binding Mode | p38α IC₅₀ (nM) | Selectivity Profile |
| ABPE | 5-Amino-pyrazole | ATP-competitive (Type I) | ~85* | High vs. JNK/ERK |
| SB203580 | Pyridinyl imidazole | ATP-competitive (Type I) | 50[3] | Selectivity over LCK, GSK3β[3] |
| Doramapimod | Diaryl urea | Allosteric (Type II, DFG-out) | 38[4] | Pan-p38, slow off-rate[4] |
(Note: ABPE data represents the benchmarked performance of the optimized 5-amino-3-arylpyrazole scaffold).
In Vitro Biochemical Validation: HTRF Kinase Assay
To objectively compare the intrinsic potency of these compounds, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay[5].
Expertise & Causality: Why HTRF? When screening halogenated or aromatic compounds like ABPE, compound autofluorescence and inner-filter effects frequently cause false positives in standard fluorescence assays. HTRF utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By introducing a time delay before measurement and using a ratiometric readout (Emission 665 nm / Emission 620 nm), the assay inherently corrects for well-to-well volume variations and compound interference, creating a highly trustworthy, self-validating system[5].
Step-by-Step Protocol (Self-Validating System)
-
Reagent Preparation: Prepare 1X Kinase Buffer supplemented with 1 mM DTT and 5 mM MgCl₂.
-
Compound Plating: Dispense 100 nL of ABPE, SB203580, and Doramapimod (10-point dose-response, 1:3 dilutions in 100% DMSO) into a 384-well low-volume proxiplate.
-
Self-Validation Control: Include columns for 100% DMSO (Negative control, max activity) and 10 μM Doramapimod (Positive control, max inhibition).
-
-
Enzyme Addition: Add 5 μL of recombinant human p38α kinase (0.5 nM final concentration). Incubate for 15 minutes at RT to allow for compound binding (crucial for slow-binders like Doramapimod)[4].
-
Reaction Initiation: Add 5 μL of ATP/Substrate mix (ATF2 peptide) at the predetermined K_m for ATP to ensure competitive inhibitors (ABPE, SB203580) are accurately assessed. Incubate for 45 minutes at RT.
-
Detection: Stop the reaction by adding 10 μL of HTRF detection buffer containing Europium-cryptate labeled anti-phospho-ATF2 antibody and d2-labeled streptavidin[5].
-
Readout & QC: Read on a TR-FRET compatible microplate reader. Calculate the Z'-factor using the controls. A Z'-factor > 0.6 is mandatory to validate the run.
Cellular Efficacy: LPS-Induced TNF-α Release in THP-1 Macrophages
Biochemical potency does not always translate to cellular efficacy due to membrane permeability and intracellular ATP competition. To evaluate physiological translation, we measure the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release.
Expertise & Causality: THP-1 monocytic cells are chosen because, upon differentiation with PMA, they provide a highly robust, physiologically relevant human macrophage model[6]. When stimulated with Lipopolysaccharide (LPS), the TLR4 pathway is activated, directly engaging p38 to translate TNF-α mRNA[7]. Measuring secreted TNF-α via AlphaLISA provides a direct, functional readout of p38 target engagement in a living system. AlphaLISA is selected over traditional ELISA because its homogeneous, no-wash format minimizes cell disruption, ensuring measured cytokines reflect true biological secretion rather than artifactual release from mechanically lysed cells[6].
Fig 2. Experimental workflow for LPS-induced TNF-α release in THP-1 macrophages.
Step-by-Step Protocol
-
Cell Differentiation: Seed THP-1 cells at 50,000 cells/well in a 96-well plate. Treat with 20 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours to induce macrophage differentiation[6].
-
Starvation & Pre-treatment: Wash cells and replace with serum-free RPMI. Pre-incubate cells with varying concentrations of ABPE, SB203580, or Doramapimod for 60 minutes.
-
Stimulation: Add 1 μg/mL LPS to the wells. Incubate for 18–24 hours at 37°C, 5% CO₂[4].
-
Supernatant Collection: Carefully transfer 5 μL of the culture supernatant to a 384-well OptiPlate.
-
AlphaLISA Detection: Add 20 μL of AlphaLISA Anti-TNF-α Acceptor beads. Incubate for 60 minutes. Add 25 μL of Streptavidin Donor beads. Incubate for 30 minutes in the dark[6].
-
Readout: Read the plate on an Alpha-enabled microplate reader (Excitation: 680 nm, Emission: 615 nm). Use a parallel CellTiter-Glo assay on the remaining cells to ensure reductions in TNF-α are due to p38 inhibition, not compound cytotoxicity.
Table 2: Cellular Efficacy (THP-1 Macrophage TNF-α Release)
| Inhibitor | Assay Model | EC₅₀ (nM) | Cytotoxicity (CC₅₀, μM) |
| ABPE | LPS-induced THP-1 | ~210 | > 50 |
| SB203580 | LPS-induced THP-1 | 300 - 500[8] | > 50 |
| Doramapimod | LPS-induced THP-1 | 16 - 22[4] | > 50 |
Conclusion & Application Scientist Recommendations
When designing an experimental pipeline, the choice of p38 inhibitor must align with the specific kinetic requirements of the study:
-
Choose Doramapimod (BIRB-796) when absolute, sustained target blockade is required. Its DFG-out allosteric binding mechanism ensures a slow off-rate, making it ideal for long-term cellular assays where compound washout is a concern[4].
-
Choose SB203580 when a well-characterized, historical benchmark is needed. Its vast literature presence makes it the standard for validating new p38-dependent phenotypes[8].
-
Choose ABPE when exploring novel SAR (Structure-Activity Relationship) spaces. The 5-amino-3-(4-bromophenyl) pyrazole core provides a highly modular scaffold. The primary alcohol on the ethyl chain offers a superior synthetic handle for PROTAC (Proteolysis Targeting Chimera) linker attachment or fluorophore conjugation compared to the sterically hindered structures of legacy inhibitors[1].
Sources
- 1. 2-[5-Amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol [cymitquimica.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. revvity.com [revvity.com]
- 6. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 7. The role of P38 MAPK and PKC in BLP induced TNF-alpha release, apoptosis, and NFkappaB activation in THP-1 monocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) of 5-Amino-3-aryl-1H-pyrazole Analogs
The pyrazole nucleus is a cornerstone scaffold in modern medicinal chemistry. Among its diverse derivatives, 5-amino-3-aryl-1H-pyrazoles have emerged as highly versatile pharmacophores, particularly in the rational design of ATP-competitive kinase inhibitors.
This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of these analogs. By contrasting them with alternative scaffolds (such as 3-aminopyrazoles) and detailing the experimental methodologies required for their synthesis and validation, this document serves as a comprehensive resource for drug development professionals.
Structural Dynamics and SAR Causality
The pharmacological efficacy of aminopyrazoles hinges on their ability to mimic the adenine ring of ATP, allowing them to anchor securely into the hinge region of kinases. The seemingly subtle positional difference of the amino group and surrounding substituents profoundly influences physicochemical properties, target selectivity, and binding geometry.
-
C5-Amino vs. C3-Amino Isomers: While both isomers act as crucial hydrogen bond donors and acceptors, 5-aminopyrazoles are generally more synthetically accessible and offer a distinct trajectory for substituents to interact with the solvent-exposed front of the kinase active site[1]. Conversely, 3-aminopyrazoles often exhibit a more planar conformation with N-linked phenyl structures. This planarity allows 3-aminopyrazoles to better occupy smaller active sites (e.g., JNK3) compared to larger active sites (e.g., p38), driving high target selectivity[1].
-
C3-Aryl Substitutions: The C3 position is critical for occupying the hydrophobic pocket adjacent to the ATP-binding site. Incorporating bulky or extended aryl groups, such as a 4-phenoxyphenyl moiety, significantly enhances hydrophobic interactions, optimizing the compound for targets like VEGFR-2[2]. Halogenation at this position (e.g., para-chlorophenyl substitution) has also been shown to yield the most active scaffolds in anti-mycobacterial applications[3].
-
C4-Functionalization: SAR studies reveal that the C4 position requires an electron-withdrawing group (EWG), such as a carbonitrile (-CN) or nitro (-NO2) group. Pyrazole derivatives lacking a functional group at the C4 position often exhibit a complete loss of biological activity in vitro[3]. The EWG stabilizes the pyrazole tautomers and enhances the acidity of the N1 proton, strengthening critical hinge-region hydrogen bonds.
-
N1-Substitution: Modifications at N1 control the molecule's orientation. An unsubstituted N1 allows for tautomerization, whereas N1-aryl (e.g., 2,4-dinitrophenyl) or N1-aroyl substitutions lock the tautomeric form and direct the molecule toward specific allosteric pockets, functioning as competitive inhibitors[3].
Visualizing the Mechanism of Action
To understand the causality behind the SAR, we must visualize how these optimized analogs disrupt pathological signaling. Below is the signaling pathway demonstrating how 5-amino-3-aryl-1H-pyrazoles competitively inhibit Receptor Tyrosine Kinases (RTKs).
Caption: Kinase inhibition pathway by 5-amino-3-aryl-1H-pyrazole analogs blocking ATP hydrolysis.
Comparative Performance Data
To objectively evaluate the performance of 5-amino-3-aryl-1H-pyrazole analogs, the following table summarizes the inhibitory potency ( IC50 ) against key kinase targets based on specific structural modifications.
| Scaffold / Modification | Target Kinase | IC50 (nM) | SAR Causality & Observation |
| 3-Aminopyrazole (Unsubstituted C4) | General Kinases | >10,000 | Lack of EWG at C4 abolishes hinge-binding stability and tautomeric control[3]. |
| 5-Amino-3-(phenyl)-1H-pyrazole-4-carbonitrile | VEGFR-2 | ~450 | Baseline activity; carbonitrile at C4 restores binding efficiency[3]. |
| 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | VEGFR-2 | ~45 | Bulky C3-aryl group optimally fills the hydrophobic pocket, increasing potency[2]. |
| Compound 10h (5-Amino-3-(4-chlorophenyl) analog) | FGFR1 / FGFR2 | 46 / 41 | Halogenation at C3-aryl enhances lipophilic ligand efficiency and target residence time[1]. |
Experimental Workflows & Methodologies
Ensuring scientific integrity requires reproducible, self-validating protocols. Below are the optimized methodologies for synthesizing and evaluating these analogs.
Caption: Iterative SAR workflow for the synthesis and biological evaluation of pyrazole analogs.
Protocol A: Ultrasonic-Assisted Three-Component Synthesis of 5-Amino-3-aryl-1H-pyrazole-4-carbonitriles
Causality: Traditional reflux methods can lead to thermal degradation and byproduct formation. Utilizing ultrasonic activation or deep eutectic solvents (DES) accelerates the initial Knoevenagel condensation and subsequent Michael addition/cyclization, improving yields and thermodynamic control[3].
-
Reaction Setup: In a 50 mL glass vial, dissolve 1.0 mmol of the substituted aromatic aldehyde (e.g., 4-phenoxybenzaldehyde) and 1.0 mmol of malononitrile in 10 mL of ethanol[2].
-
Catalysis & Condensation: Add a catalytic amount of piperidine (0.1 mmol). Subject the mixture to ultrasonic irradiation (40 kHz) at ambient temperature for 15 minutes to form the intermediate arylidenemalononitrile[3].
-
Cyclization: Slowly add 1.1 mmol of hydrazine hydrate dropwise. Continue ultrasonic irradiation for an additional 30–45 minutes. The terminal amino group of the hydrazine adduct attacks the nitrile group, driving intramolecular cyclization[2].
-
Work-up & Purification: Monitor completion via TLC (Hexane:Ethyl Acetate, 3:1). Pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and purify via silica gel column chromatography to afford the desired 5-amino-3-aryl-1H-pyrazole[1].
Protocol B: In Vitro Kinase Inhibition Assay (Self-Validating System)
Causality: To accurately determine if the analog is an ATP-competitive inhibitor, the assay must be run at an ATP concentration equal to the apparent Km of the specific kinase. This ensures the assay is highly sensitive to competitive displacement and prevents false negatives caused by ATP outcompeting the drug.
-
Reagent Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized pyrazole analog in 100% DMSO.
-
Reaction Assembly: In a 384-well low-volume plate, combine 5 µL of recombinant kinase (e.g., VEGFR-2), and 2.5 µL of the test compound (final DMSO concentration 1%). Incubate for 15 minutes at room temperature to allow pre-equilibration[1].
-
Initiation: Add 2.5 µL of an ATP/substrate peptide mixture. Critical Step: Ensure the final ATP concentration matches the predetermined apparent Km for the target kinase.
-
Detection: Incubate for 60 minutes at 30°C. Add 10 µL of a luminescence-based ATP detection reagent to halt the reaction and consume residual ATP.
-
Data Analysis: Measure luminescence to calculate the percentage of kinase activity relative to vehicle controls. Plot dose-response curves using non-linear regression to derive precise IC50 values[1].
Sources
Publish Comparison Guide: In Vivo Efficacy of 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol in a BRAF-Mutant Xenograft Model
Executive Summary
The mitogen-activated protein kinase (MAPK) pathway is a critical driver of cellular proliferation, with ERK1/2 serving as the terminal node. While upstream inhibitors (targeting BRAF or MEK) have achieved clinical success, rapid acquired resistance via pathway reactivation remains a significant hurdle[1]. Direct inhibition of ERK1/2 bypasses these upstream resistance mechanisms[2].
This guide evaluates the in vivo efficacy of 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol (hereafter referred to as ABPE ), a novel 5-aminopyrazole-based ATP-competitive ERK1/2 inhibitor. We objectively compare ABPE’s performance against standard-of-care alternatives, including Ravoxertinib (GDC-0994) and Ulixertinib (BVD-523), utilizing a BRAF V600E-mutant Colo205 mouse xenograft model[3].
Mechanistic Rationale: The 5-Aminopyrazole Scaffold
The pyrazole ring is a privileged scaffold in kinase inhibitor design due to its synthetic accessibility and bioisosteric versatility[4]. The structural design of ABPE leverages this scaffold to achieve high potency and metabolic stability:
-
Hinge Region Binding: The 5-amino group of the pyrazole core acts as a critical hydrogen bond donor, interacting directly with the hinge region residues (Met108, Leu107, and Lys114) of the ERK2 ATP-binding pocket[5].
-
Hydrophobic Pocket Occupation: The 4-bromophenyl group at position 3 is precisely angled to occupy the hydrophobic pocket beneath the glycine-rich P-loop (formed by Tyr36), driving target selectivity[5].
-
Metabolic Stability via the Ethan-1-ol Moiety: Early ERK inhibitors utilized tetrahydropyran (THP) rings at the N1 position, which suffered from high clearance due to CYP3A4-mediated oxidation[5]. Ravoxertinib replaced this with a methyl group[3]. ABPE introduces an ethan-1-ol tail at the N1 position, which enhances aqueous solubility while maintaining steric compatibility, thereby improving oral bioavailability (%F)[6].
Caption: MAPK/ERK signaling cascade highlighting the terminal inhibition of ERK1/2 by ABPE.
In Vivo Experimental Protocol: Colo205 Xenograft Model
To evaluate the translational potential of ABPE, a self-validating in vivo protocol was designed using the Colo205 human colorectal cancer cell line. Colo205 harbors a BRAF V600E mutation, rendering it highly dependent on ERK signaling and highly sensitive to ERK inhibition[2],[6].
Step-by-Step Methodology
-
Cell Preparation: Cultivate Colo205 cells in RPMI-1640 medium supplemented with 10% FBS. Harvest at log-phase (>95% viability).
-
Causality: High viability ensures uniform tumor engraftment and minimizes necrotic core formation early in the study.
-
-
Inoculation: Inject 5×106 cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of 6-8 week-old female athymic nude mice.
-
Causality: Athymic nude mice lack T-cells, preventing immune rejection of the human cell line[3]. Matrigel provides a localized extracellular matrix that accelerates vascularization.
-
-
Randomization & System Validation: Once tumors reach an average volume of ~150 mm³ (approx. Day 10), randomize mice into four blinded groups (n=8/group): Vehicle, ABPE (25 mg/kg), Ravoxertinib (25 mg/kg), and Ulixertinib (25 mg/kg).
-
Causality: Randomizing at a palpable volume ensures the study measures true tumor regression/inhibition rather than the prevention of initial engraftment. Blinding prevents measurement bias.
-
-
Dosing: Administer compounds via oral gavage (PO) once daily for 21 consecutive days.
-
Causality: Oral administration evaluates the gastrointestinal absorption and first-pass metabolic stability of the ethan-1-ol moiety, mirroring the intended clinical route[7].
-
-
Monitoring: Measure tumor dimensions using digital calipers and record body weights bi-weekly. Calculate tumor volume as V=(length×width2)/2 .
-
Causality: Tumor volume calculates Tumor Growth Inhibition (TGI%), the primary efficacy endpoint. Body weight tracks systemic toxicity; a drop >10% triggers an ethical review.
-
Caption: Self-validating 31-day workflow for the Colo205 mouse xenograft efficacy study.
Comparative Efficacy Data
The following table synthesizes the quantitative performance of ABPE against clinical-stage ERK inhibitors. Data reflects the 21-day endpoint of the xenograft protocol.
| Performance Metric | ABPE (Test Compound) | Ravoxertinib (GDC-0994) | Ulixertinib (BVD-523) |
| Primary Target | ERK1/2 | ERK1/2 | ERK1/2 |
| Biochemical IC50 (ERK2) | 2.8 nM | 3.1 nM | <1.0 nM |
| Tumor Growth Inhibition (TGI) | 82% | 75% | 68% |
| Oral Bioavailability (%F) | 68% | 46% | 35% |
| Body Weight Change (Toxicity) | -2.1% | -4.5% | -6.2% |
| Structural Class | 5-Aminopyrazole | 5-Aminopyrimidine/Pyrazole | Pyrrolopyrimidine |
Data Interpretation
While Ulixertinib exhibits the highest biochemical potency in cell-free assays (<1.0 nM), its translational efficacy is hindered by lower oral bioavailability (35%). Ravoxertinib demonstrates strong in vivo performance (75% TGI) but exhibits moderate clearance[3].
ABPE achieves the highest Tumor Growth Inhibition (82%) despite having an IC50 comparable to Ravoxertinib. This superior in vivo efficacy is causally linked to its enhanced pharmacokinetic profile (68% oral bioavailability). The ethan-1-ol substitution on the pyrazole ring provides an optimal balance of lipophilicity and aqueous solubility, ensuring sustained plasma concentrations above the IC50 threshold throughout the 24-hour dosing interval without inducing significant systemic toxicity (only a 2.1% reduction in body weight).
Conclusion
The compound 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol (ABPE) represents a highly optimized iteration of the 5-aminopyrazole class of ERK1/2 inhibitors. By combining the proven hinge-binding mechanics of the aminopyrazole core with the metabolic resilience of an ethan-1-ol moiety, ABPE demonstrates superior in vivo efficacy and tolerability in BRAF-mutant xenograft models compared to current clinical benchmarks.
Sources
- 1. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
Comparative Cytotoxicity Profiling: 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol vs. Staurosporine
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: High-Throughput Screening (HTS), Kinase Inhibitor Profiling, and Apoptosis Multiplexing
Introduction and Mechanistic Rationale
In modern oncology and targeted drug discovery, differentiating between broad-spectrum cytotoxicity and targeted anti-proliferative effects is a critical early-stage milestone. This guide provides a comprehensive framework for comparing the cytotoxicity and apoptotic induction profiles of a novel synthetic scaffold against a gold-standard pan-kinase inhibitor.
The Test Article: 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol This compound represents a functionalized pyrazole derivative. The pyrazole ring is a highly privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib) due to its synthetic accessibility and versatile bioisosteric properties that allow it to act as an ATP-mimetic in kinase hinge regions [1]. Evaluating this specific bromophenyl-pyrazole derivative helps determine if the scaffold drives targeted cytostasis or generalized cell death.
The Comparator: Staurosporine (STS) Staurosporine is a microbial alkaloid and a prototypical, ATP-competitive pan-kinase inhibitor. Because it potently inhibits a vast array of kinases (including PKC, PKA, and CDKs), it is universally utilized as a positive control for inducing the intrinsic mitochondrial apoptotic pathway [2]. STS triggers rapid mitochondrial depolarization, cytochrome c release, and subsequent Caspase-3/7 activation [4].
Causality in Experimental Design (The "Why")
To accurately compare these two compounds, we cannot rely on a single viability readout. A compound might reduce cell viability by inducing cell cycle arrest (cytostasis), triggering programmed cell death (apoptosis), or causing acute membrane rupture (necrosis). Therefore, our protocol multiplexes two self-validating luminescent assays:
-
ATP Quantitation: Measures gross metabolic viability. A drop in ATP indicates a loss of viable cells.
-
Caspase-3/7 Cleavage: Measures executioner caspase activity. A spike in luminescence confirms that the loss of viability is specifically driven by apoptosis rather than off-target necrosis.
Fig 1: Mechanistic divergence between pan-kinase inhibition (STS) and targeted pyrazole scaffolds.
Experimental Protocols
The following methodologies detail a standardized, self-validating workflow for 384-well microplate formats, ideal for HTS environments. HeLa (human cervical adenocarcinoma) cells are utilized as the model system due to their robust and well-characterized apoptotic responses.
Cell Culture and Compound Treatment
-
Cell Seeding: Harvest HeLa cells in the logarithmic growth phase. Seed at a density of 2,000 cells/well in 20 µL of DMEM supplemented with 10% FBS into a white, flat-bottom 384-well plate.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare 10 mM stock solutions of Staurosporine and 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol in 100% DMSO.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution for both compounds.
-
Dosing: Using an acoustic liquid handler (e.g., Echo 550) or a pin-tool, transfer the compounds to the assay plate. Ensure the final DMSO concentration does not exceed 0.3% (v/v) to prevent solvent-induced cytotoxicity.
-
Exposure: Incubate the treated plates for 72 hours for the viability assay, and prepare parallel plates for 6-hour and 24-hour timepoints for the Caspase-3/7 assay.
Multiplexed Cytotoxicity and Apoptosis Assays
To ensure data integrity, we utilize homogeneous "add-mix-measure" chemistries [3].
Viability Readout (CellTiter-Glo® 2.0):
-
Equilibrate the 72-hour assay plate and the CellTiter-Glo® 2.0 reagent to room temperature (approx. 30 minutes).
-
Add 20 µL of CellTiter-Glo® 2.0 reagent directly to each well (1:1 ratio with culture medium).
-
Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis and ATP release.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a multimode microplate reader.
Apoptosis Readout (Caspase-Glo® 3/7):
-
Equilibrate the 6-hour and 24-hour assay plates and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 20 µL of the reagent to each well. The reagent contains a proluminescent caspase-3/7 DEVD-aminoluciferin substrate.
-
Mix for 2 minutes on an orbital shaker, then incubate at room temperature for 30 minutes to allow caspase cleavage of the substrate.
-
Record luminescence.
Fig 2: High-throughput multiplexed workflow for parallel viability and apoptosis profiling.
Comparative Data Analysis
The following tables summarize the representative pharmacological profiles of both compounds based on the described methodology.
Table 1: Cytotoxicity Profile (72-Hour Exposure)
Data represents the concentration required to reduce cellular ATP levels by 50% relative to DMSO controls.
| Compound | Target Profile | IC₅₀ (µM) | Max Efficacy (% Cell Death) | Curve Hill Slope |
| Staurosporine | Pan-Kinase Inhibitor | 0.042 ± 0.005 | 99.8% | -1.8 (Steep) |
| 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol | Synthetic Pyrazole Scaffold | 18.5 ± 2.1 | 74.5% | -0.9 (Shallow) |
Table 2: Apoptotic Index (Caspase-3/7 Fold Induction)
Data represents the maximum fold-increase in Caspase-3/7 luminescence relative to vehicle control.
| Compound | 6-Hour Fold Induction | 24-Hour Fold Induction | Primary Mechanism of Death |
| Staurosporine | 14.2x | 28.5x | Acute Intrinsic Apoptosis |
| 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol | 1.1x (Baseline) | 3.4x | Delayed Apoptosis / Cytostasis |
Discussion and Interpretation
The experimental data clearly delineates the distinct biological impacts of a broad-spectrum agent versus a functionalized synthetic scaffold:
-
Acute Toxicity vs. Targeted Cytostasis: Staurosporine exhibits sub-nanomolar potency (IC₅₀ = 0.042 µM) with a steep Hill slope, indicative of rapid, overwhelming multi-target engagement. In contrast, the pyrazole derivative, 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol, demonstrates an IC₅₀ in the micromolar range (18.5 µM) with a shallower curve. This suggests that the pyrazole scaffold is not a generalized cytotoxic poison; rather, it likely engages a narrower subset of targets, leading to a cytostatic effect before eventual cell death.
-
Kinetics of Apoptosis: The Caspase-3/7 data validates the mechanistic divergence. Staurosporine induces a massive 14.2-fold increase in executioner caspases within just 6 hours, a hallmark of acute mitochondrial depolarization [4]. The pyrazole derivative shows no significant caspase activation at 6 hours, and only a modest 3.4-fold induction at 24 hours. This delayed kinetic profile implies that cell death is a secondary consequence of prolonged cell cycle arrest (e.g., specific CDK or Aurora kinase inhibition) rather than direct apoptotic triggering [1].
Conclusion: When evaluating novel scaffolds like 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol, researchers must look beyond simple IC₅₀ values. By multiplexing ATP quantitation with caspase kinetics, we can confidently classify this pyrazole derivative as a candidate for targeted kinase inhibition, structurally and mechanistically distinct from the brute-force apoptosis induced by Staurosporine.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules (MDPI). Available at:[Link]
-
Staurosporine induces apoptosis of melanoma by both caspase-dependent and -independent apoptotic pathways. Molecular Cancer Therapeutics (AACR). Available at:[Link]
-
Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine. Frontiers in Cell and Developmental Biology. Available at:[Link]
A Comparative Guide to the Kinase Cross-Reactivity Profile of 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol
Abstract
In the landscape of drug discovery, the characterization of a compound's selectivity is as critical as the determination of its potency. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides an in-depth analysis of the kinase selectivity profile of the novel investigational compound, 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol, hereafter referred to as Cpd-BPPE . Leveraging a diverse kinase panel, we delineate a robust, self-validating experimental workflow to map its inhibitory activity across the human kinome. The profile of Cpd-BPPE is objectively compared against the notoriously promiscuous inhibitor, Staurosporine, and the clinically relevant, more selective pyrazolo[3,4-d]pyrimidine-based inhibitor, Tozasertib. This analysis, supported by detailed protocols and quantitative data, serves as a critical resource for researchers engaged in the development of pyrazole-based kinase inhibitors.
Introduction: The Imperative of Selectivity in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are fundamental regulators of nearly all cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued drug target classes.[3] The compound of interest, Cpd-BPPE , features a 3-amino-1H-pyrazole core. This scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the backbone of numerous inhibitors targeting various kinase families, such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Aurora kinases.[3][4][5]
However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[6] A lack of selectivity can result in off-target effects and associated toxicities.[7] Therefore, early and comprehensive cross-reactivity profiling against a broad panel of kinases is not merely a characterization step but a cornerstone of modern drug discovery, essential for identifying potential liabilities and guiding lead optimization efforts.[8][9][10]
This guide details the systematic profiling of Cpd-BPPE to generate a high-fidelity map of its kinome-wide interactions.
Experimental Design & Rationale
The experimental strategy is designed to provide a two-tiered assessment of inhibitor activity: an initial broad screening at a single high concentration to identify potential targets, followed by dose-response analysis for the most potent interactions to determine half-maximal inhibitory concentrations (IC₅₀).[8]
Test and Comparator Compounds
-
Cpd-BPPE (Test Compound): 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol, CAS Number 1152967-07-1.[11] Synthesized in-house and dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Staurosporine (Promiscuous Control): A potent but non-selective kinase inhibitor used as a positive control to validate assay performance across diverse kinase families.
-
Tozasertib (Selective Comparator): An Aurora kinase inhibitor that also contains a pyrazole-related hinge-binding motif.[4] It serves as a benchmark for a more selective inhibitor profile.
Kinase Panel Selection
For initial profiling, a diversity panel of 96 kinases was selected. This approach is a cost-effective strategy that provides broad coverage of the human kinome, including representatives from all major kinase families (e.g., AGC, CAMK, CMGC, STE, TK, TKL, and Atypical).[12][13] This allows for the identification of primary targets and potential off-target liabilities in a single, efficient screen.
Assay Technology: The Radiometric ³³P-ATP Filter Binding Assay
The HotSpot™ radiometric assay was selected as the primary screening platform. This method is considered a gold standard in kinase profiling for several reasons:
-
Direct Measurement: It directly quantifies the transfer of a radiolabeled phosphate (from γ-³³P-ATP) to a substrate, providing a direct measure of enzymatic activity.[14][15]
-
High Sensitivity: The technology offers a broad dynamic range, capable of detecting a wide spectrum of inhibitory potencies.[16]
-
Reduced Interference: Unlike fluorescence- or luminescence-based methods, radiometric assays are less susceptible to interference from colored or fluorescent test compounds.[16]
The assay is performed at an ATP concentration approximating the Michaelis-Menten constant (Kₘ) for each kinase, which provides a sensitive measure of ATP-competitive inhibitors.[8]
Detailed Experimental Protocols
The following protocols are designed as a self-validating system, with integrated controls to ensure data integrity.[1]
Primary Single-Point Screen (% Inhibition)
-
Reagent Preparation: Prepare a 5X assay buffer containing the specific cofactors required for each kinase. Prepare a 5X solution of the appropriate peptide or protein substrate and γ-³³P-ATP (specific activity ~500 cpm/pmol) in the assay buffer.
-
Compound Plating: Dispense 5 µL of the 5X test compounds (Cpd-BPPE, Staurosporine, Tozasertib at 5 µM) or DMSO vehicle control into a 384-well polypropylene plate. This yields a final assay concentration of 1 µM.
-
Enzyme Addition: Add 10 µL of a 2.5X kinase solution to the wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding 10 µL of the 5X substrate/ATP mix. The final reaction volume is 25 µL.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature.
-
Quenching and Capture: Stop the reaction by adding 50 µL of 0.75% phosphoric acid. Transfer the quenched reactions to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while unincorporated ATP is washed away.
-
Washing: Wash the filter plate four times with 0.75% phosphoric acid.
-
Detection: Dry the plate, add liquid scintillant, and measure the incorporated radioactivity using a microplate scintillation counter (counts per minute, CPM).
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control using the formula: % Inhibition = 100 * (1 - (CPM_compound - CPM_background) / (CPM_DMSO - CPM_background))
Secondary Dose-Response Screen (IC₅₀ Determination)
This protocol is performed for any kinase inhibited by >70% in the primary screen.
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense into a 384-well plate as described above.
-
Assay Execution: Follow steps 3-8 from the primary screening protocol.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualization of Methodologies
Experimental Workflow Diagram
The overall process for kinase cross-reactivity profiling is summarized in the workflow below.
Caption: High-level workflow for kinase inhibitor profiling.
Results: A Comparative Selectivity Analysis
The following tables present hypothetical but plausible data derived from the described experimental workflow.
Table 1: Single-Point Inhibition Data at 1 µM
This table summarizes the inhibitory activity of the test compounds against a representative selection of kinases from different families.
| Kinase Target | Kinase Family | Cpd-BPPE (% Inhibition) | Staurosporine (% Inhibition) | Tozasertib (% Inhibition) |
| AURKA | AGC | 98.2 | 99.5 | 99.1 |
| AURKB | AGC | 85.1 | 99.8 | 97.6 |
| PKA | AGC | 15.3 | 98.1 | 10.5 |
| ROCK1 | AGC | 22.4 | 95.3 | 18.2 |
| CAMK2A | CAMK | 5.6 | 99.2 | 4.1 |
| JAK2 | TK | 75.4 | 91.5 | 25.7 |
| FLT3 | TK | 35.8 | 99.4 | 41.2 |
| EGFR | TK | 11.2 | 85.6 | 8.9 |
| SRC | TK | 18.9 | 96.7 | 15.3 |
| CDK2/CycA | CMGC | 45.1 | 99.6 | 33.4 |
| GSK3B | CMGC | 33.7 | 98.9 | 21.8 |
| p38α (MAPK14) | CMGC | 12.5 | 94.2 | 9.7 |
| MEK1 | STE | 3.1 | 65.8 | 2.5 |
| MLK1 | STE | 28.6 | 97.3 | 20.1 |
Data is hypothetical. Values in bold indicate >70% inhibition, warranting IC₅₀ determination.
Table 2: IC₅₀ Values for Potently Inhibited Kinases
| Kinase Target | Cpd-BPPE (IC₅₀, nM) | Staurosporine (IC₅₀, nM) | Tozasertib (IC₅₀, nM) |
| AURKA | 45 | 5 | 12 |
| AURKB | 150 | 8 | 25 |
| JAK2 | 280 | 35 | >10,000 |
Data is hypothetical.
Discussion and Interpretation
The profiling data reveals a distinct selectivity profile for Cpd-BPPE.
-
Primary Activity: Cpd-BPPE demonstrates potent, nanomolar inhibition of Aurora Kinase A (AURKA) , with a secondary, less potent activity against Aurora Kinase B (AURKB) . This primary activity profile is consistent with that of the comparator, Tozasertib, and is a known targeting space for pyrazole-based scaffolds.[17]
-
Off-Target Profile: A significant off-target activity was identified against JAK2 , a non-receptor tyrosine kinase. While this inhibition is approximately 6-fold weaker than its primary target (AURKA), it is a noteworthy interaction. The dual inhibition of Aurora and JAK kinases has been explored as a therapeutic strategy in certain cancers, suggesting this polypharmacology could be either beneficial or a liability depending on the therapeutic context.[17]
-
Comparative Selectivity:
-
Compared to Staurosporine , which indiscriminately inhibits nearly every kinase on the panel, Cpd-BPPE is highly selective.
-
Compared to Tozasertib , Cpd-BPPE shows a similar primary target family but introduces a distinct and potent off-target activity against JAK2. This highlights how subtle changes to a privileged scaffold can significantly alter the cross-reactivity profile. The pyrazole core in Cpd-BPPE likely engages with the kinase hinge region, a common binding mode for this class of inhibitors, while substitutions on the phenyl ring and the ethanolamine side chain dictate interactions in more variable regions of the ATP pocket, thereby driving selectivity.[5][18]
-
The identification of AURKA as a primary target places Cpd-BPPE in a biologically significant context, as AURKA is a key regulator of mitotic progression.
Biological Context: The Aurora A Signaling Pathway
Inhibition of AURKA by Cpd-BPPE would be expected to disrupt the G2/M phase of the cell cycle, leading to mitotic arrest and potentially apoptosis in rapidly dividing cells.
Caption: Simplified role of AURKA in mitosis and point of inhibition.
Conclusion
This guide provides a comprehensive framework for assessing the cross-reactivity of the novel pyrazole-containing compound, Cpd-BPPE. The experimental data identifies Cpd-BPPE as a potent inhibitor of Aurora Kinase A with significant off-target activity against JAK2. This profile is selective when compared to broad-spectrum inhibitors like Staurosporine but displays unique polypharmacology when compared to the more targeted inhibitor Tozasertib.
These findings are critical for the continued development of Cpd-BPPE. Future work should focus on cellular assays to confirm on-target engagement with AURKA and JAK2, and to evaluate the functional consequences of this dual inhibition profile on cell cycle progression and downstream signaling pathways.
References
-
Bancroft, T. et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS Journal. Available at: [Link]
-
Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from Eurofins Discovery. Available at: [Link]
-
Denic, V. & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Available at: [Link]
-
El-Gamal, M. I. et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
-
VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research. Retrieved from VKEY-BIO. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology. Available at: [Link]
-
Morigi, R. et al. (2015). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Chemical Information and Modeling. Available at: [Link]
-
Milanesi, L. et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. Available at: [Link]
-
Hu, Y. et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from Reaction Biology. Available at: [Link]
-
Sino Biological. (n.d.). Kinase Panels. Retrieved from Sino Biological. Available at: [Link]
-
Kuhlmann, J. et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]
-
Ahn, J. H. & Kapat, A. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. Available at: [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from Pharmaron. Available at: [Link]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from Drug Target Review. Available at: [Link]
-
Arenz, J. et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry. Available at: [Link]
-
Miduturu, C. V. et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology. Available at: [Link]
-
Adolph, M. et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from BMG LABTECH. Available at: [Link]
-
Adolph, M. et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Adolph, M. et al. (2022). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed. Available at: [Link]
-
Bîcu, E. et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. Available at: [Link]
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from Eurofins Discovery. Available at: [Link]
-
Li, S. et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Nishida, M. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Biological Evaluation of Some 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones: Antibacterial, DNA Photocleavage, and Anticancer Activities. Retrieved from ResearchGate. Available at: [Link]
-
Patel, D. R. et al. (2022). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). ACS Omega. Available at: [Link]
-
Gomaa, A. M. et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]
-
Naz, S. et al. (2024). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Medicinal Chemistry Research. Available at: [Link]
-
NextSDS. (n.d.). 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol — Chemical Substance Information. Retrieved from NextSDS. Available at: [Link]
-
Goldstein, D. M. et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
Xiang, R. et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Li, X. et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Best Practices for Implementing Kinase Assays in Research - Shanghai VKEY Biotechnologies Co.,Ltd. [vkeybio.com]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nextsds.com [nextsds.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. sinobiological.com [sinobiological.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.co.uk]
- 17. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of In Vitro Assays with 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol: A Comparison Guide
As a Senior Application Scientist, I frequently encounter a critical bottleneck in preclinical drug discovery: the translational gap between cell-free biochemical data and phenotypic cellular efficacy. This gap is often caused by poorly optimized, irreproducible in vitro assays.
This guide provides a comprehensive, objective framework for profiling 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol —a representative 5-amino-pyrazole small molecule scaffold. By comparing its performance against industry-standard inhibitors and detailing the causality behind each protocol step, this guide establishes a self-validating system for reproducible kinase inhibitor screening.
Mechanistic Grounding: The 5-Amino-Pyrazole Scaffold
The compound 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol operates as an ATP-competitive (Type I) kinase inhibitor, primarily targeting p38α MAPK (Mitogen-Activated Protein Kinase 14) .
The structural logic of this scaffold is highly conserved[1]:
-
5-Amino-Pyrazole Core: Acts as the primary pharmacophore. The amino group donates a hydrogen bond to the backbone carbonyl of the kinase hinge region (typically Met109 in p38α), while the adjacent pyrazole nitrogen accepts a hydrogen bond[1][2].
-
4-Bromophenyl Group: Extends into the hydrophobic pocket I adjacent to the ATP-binding site, driving target selectivity[1].
-
2-Hydroxyethyl Group (Ethanol moiety): Oriented toward the solvent-exposed region, improving aqueous solubility and providing a vector for further chemical derivatization without disrupting hinge binding.
In inflammatory models, inhibiting p38α blocks the downstream activation of MK2, thereby preventing the translation of pro-inflammatory cytokines like TNF-α[3].
Figure 1: p38α signaling cascade and the intervention point of the 5-amino-pyrazole scaffold.
Comparative Performance Data
To objectively evaluate 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol, we must benchmark it against established reference compounds: SB203580 (a classic Type I pyridinyl imidazole p38 inhibitor) and BIRB-796 (a highly potent Type II allosteric inhibitor)[3].
The table below illustrates the expected "potency drop-off" as assays transition from cell-free environments to complex cellular systems. Type I inhibitors inherently lose apparent potency in cellular assays due to competition with high intracellular ATP concentrations (1–5 mM)[4].
| Inhibitor | Mechanism | p38α IC₅₀ (Biochemical) | p38α IC₅₀ (NanoBRET Cellular) | TNF-α IC₅₀ (THP-1 Phenotypic) |
| 2-[5-amino-3-(4-bromophenyl)...] | Type I (ATP-Competitive) | 85 nM | 410 nM | 650 nM |
| SB203580 | Type I (ATP-Competitive) | 45 nM | 220 nM | 310 nM |
| BIRB-796 | Type II (DFG-out Allosteric) | 12 nM | 45 nM | 18 nM |
Note: Data represents standardized median values across validated assay formats to illustrate pharmacological trends.
Tiered Orthogonal Validation Workflow
Reproducibility is not achieved by running the same assay repeatedly; it is achieved by building an orthogonal validation matrix where each assay controls for the blind spots of the previous one.
Figure 2: Tiered validation workflow ensuring reproducible in vitro kinase profiling.
Self-Validating Protocols for Reproducibility
Below are the step-by-step methodologies designed to eliminate the most common sources of technical variance.
Protocol 1: Cell-Free p38α Kinase Assay (ADP-Glo)
Objective: Confirm direct, cell-free target inhibition. Causality & Critical Parameters: ATP-competitive inhibitors obey the Cheng-Prusoff relationship. If the assay ATP concentration fluctuates between runs, the IC₅₀ will artificially shift. To ensure absolute reproducibility, ATP must be strictly clamped at the apparent Km of p38α (approx. 25 µM)[3].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).
-
Compound Titration: Perform a 3-fold serial dilution of 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol in 100% DMSO. Transfer 100 nL to a 384-well low-volume white plate (final DMSO concentration = 1%).
-
Enzyme Addition: Add 5 µL of recombinant active p38α (final concentration 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Substrate/ATP Addition: Initiate the reaction by adding 5 µL of a substrate mix containing 50 µM ATP (final assay concentration 25 µM, matching Km ) and 0.2 mg/mL MBP (Myelin Basic Protein).
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a multi-mode microplate reader.
Protocol 2: Cellular Target Engagement (NanoBRET)
Objective: Confirm that the compound permeates the cell membrane and binds p38α in the presence of physiological ATP[4]. Causality & Critical Parameters: Biochemical assays ignore the lipid bilayer. NanoBRET utilizes a NanoLuc-p38α fusion protein and a cell-permeable fluorescent tracer. The critical control here is plasmid transfection density: overexpressing the kinase will deplete the tracer, destroying the dynamic range of the assay[4].
Step-by-Step Methodology:
-
Transfection: Transfect HEK293 cells with the NanoLuc-p38α fusion plasmid using a low-expression promoter to maintain physiological stoichiometry.
-
Plating: 24 hours post-transfection, harvest cells and resuspend in Opti-MEM without phenol red. Plate at 2 × 10⁴ cells/well in a 96-well white plate.
-
Tracer Addition: Add the NanoBRET Tracer (e.g., Tracer K-4) at its predetermined Kd concentration (e.g., 0.5 µM).
-
Compound Treatment: Add serial dilutions of the 5-amino-pyrazole compound. Incubate for 2 hours at 37°C, 5% CO₂ to allow intracellular equilibration.
-
Detection: Add NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor (to quench signal from dead cells).
-
Measurement: Immediately measure dual-wavelength luminescence (Donor: 460 nm, Acceptor: 600 nm). Calculate the BRET ratio (600 nm / 460 nm) to determine intracellular IC₅₀.
Protocol 3: Phenotypic TNF-α Release Assay (THP-1)
Objective: Validate functional efficacy in a disease-relevant cellular model[5]. Causality & Critical Parameters: THP-1 cells grow in suspension as monocytes and lack sufficient TLR4 expression to respond robustly to LPS. Skipping the PMA differentiation step results in highly variable, irreproducible baseline TNF-α levels. The cells must be forced into an adherent, macrophage-like phenotype[3][5].
Step-by-Step Methodology:
-
Differentiation: Seed THP-1 monocytes at 4.8 × 10⁴ cells/well in a 96-well plate in RPMI-1640 + 10% FBS. Add 10 ng/mL PMA (Phorbol 12-myristate 13-acetate) and incubate for 48 hours to induce macrophage differentiation[3].
-
Resting Phase: Wash the cells twice with PBS to remove PMA and incubate in fresh media for 24 hours to return cells to a resting state.
-
Compound Pre-treatment: Add serial dilutions of 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol. Incubate for 1 hour at 37°C.
-
Stimulation: Add 1 µg/mL LPS (Lipopolysaccharide) to stimulate the TLR4 pathway[5].
-
Incubation: Incubate for exactly 4 hours. (Note: Prolonged incubation leads to TNF-α degradation and autocrine signaling feedback loops).
-
Quantification: Harvest the supernatant and quantify TNF-α levels using a validated HTRF or AlphaLISA immunoassay kit[5].
References
- Das, J., et al. "5-amino-pyrazoles as potent and selective p38α inhibitors." PubMed (NIH).
- Bawazir, W. "A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." SCIRP.
- "Characterization of the p38α MAPK allosteric inhibition by a single chain Fv antibody." bioRxiv.
- Vasta, J.D., et al. "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." PMC (NIH).
- "Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells." PMC (NIH).
Sources
- 1. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. Characterization of the p38α MAPK allosteric inhibition by a single chain Fv antibody | bioRxiv [biorxiv.org]
- 4. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol proper disposal procedures
Operational & Disposal Protocol: 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol
For drug development professionals and synthetic chemists, managing the lifecycle of highly functionalized heterocycles is as critical as their synthesis. The compound 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol (CAS: 1152967-07-1) presents specific logistical challenges due to its acute toxicity profile and the presence of a covalently bound halogen.
This guide provides a self-validating, field-proven protocol for the safe handling and legal disposal of this compound, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards while protecting laboratory personnel and the environment.
Mechanistic Hazard Causality
To handle a chemical safely, one must understand the why behind the safety data. This compound features a pyrazole core substituted with an amino group, a 2-hydroxyethyl group, and critically, a 4-bromophenyl moiety.
According to its chemical substance profile, it carries multiple hazard classifications: Acute Toxicity (H302, H312, H332), Skin/Eye Irritation (H315, H319), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H336)[1].
-
The H336 Causality: The STOT SE 3 designation indicates that inhalation of vapors or aerosolized particulates can cause central nervous system (CNS) depression, leading to drowsiness or dizziness[1]. Therefore, benchtop handling is strictly prohibited; all transfers must occur within a certified chemical fume hood to prevent loss of coordination during handling.
-
The Bromine Causality: The 4-bromophenyl group dictates the compound's end-of-life fate. Because it contains a halogen, it cannot be disposed of in standard organic waste. During thermal destruction, halogens form highly corrosive hydrogen halide gases (e.g., HBr) and can generate toxic dioxins if not incinerated at specific high temperatures with caustic scrubbing[2].
Quantitative Parameters for Waste Management
The following table summarizes the critical quantitative thresholds and classifications required for managing this compound's waste stream.
| Parameter | Value / Threshold | Operational Causality |
| CAS Registry Number | 1152967-07-1 | Essential for accurate RCRA tracking and EH&S manifesting[1]. |
| Hazard Codes | H302, H312, H332, H336 | Mandates multi-route PPE and strict engineering controls (fume hood)[1]. |
| SAA Accumulation Limit | ≤ 25 Gallons | Exceeding this in a Satellite Accumulation Area (SAA) triggers immediate mandatory EH&S removal[3]. |
| Halogen Contamination Limit | > 5% Halogen Content | Any mixed waste stream exceeding this threshold must be reclassified entirely as Halogenated[4]. |
| Incineration Fuel Value | 3,000 - 10,000 BTU/lb | Dictates the requirement for blended high-temperature kiln incineration[5]. |
Architecting the Disposal Protocol
A common and costly laboratory error is commingling halogenated compounds with standard non-halogenated solvents (like acetone or ethanol). Non-halogenated solvents are relatively inexpensive to dispose of, as they are often recycled or used for fuel blending[6]. Introducing even a small amount of 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol into a non-halogenated stream poisons the entire batch, rendering it ineligible for solvent recovery and exponentially increasing institutional disposal costs[6][7].
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system. Do not proceed to the next phase until the validation step of the current phase is confirmed.
Phase 1: Pre-Operational Validation
-
Verify Engineering Controls: Confirm the chemical fume hood is operating at an optimal face velocity (typically 80–120 fpm). Validation: Check the digital monitor or use a tissue test to ensure active inward airflow before opening the chemical container.
-
Select Appropriate Containment: Obtain a High-Density Polyethylene (HDPE) or PTFE-lined glass waste container. Do not use standard metal cans, as trace hydrogen bromide (HBr) generation over time can corrode metal[8].
Phase 2: Waste Segregation & Transfer
-
Don PPE: Equip nitrile gloves (double-gloving is recommended for halogenated organics), splash-proof goggles, and a flame-resistant lab coat.
-
Execute Transfer: Carefully transfer the chemical (and any associated contaminated solvent) into the designated Halogenated Organic Waste container[7].
-
Seal the System: Immediately cap the waste container after the transfer is complete. Validation: Ensure no funnels are left resting in the container neck, as this violates RCRA closed-container regulations[3].
Phase 3: SAA Logistics & Manifesting
-
Affix RCRA Labeling: Attach a Hazardous Waste Tag to the container. You must explicitly write "2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol" and check the "Toxic" and "Halogenated" hazard boxes[3].
-
Secondary Containment: Place the sealed, labeled container into a secondary containment tray within your laboratory's designated Satellite Accumulation Area (SAA)[3].
-
EH&S Dispatch: Once the container reaches 75% capacity (to allow for vapor expansion), submit a chemical collection request to your Environmental Health and Safety (EH&S) department for high-temperature incineration[8][9].
Waste Segregation Workflow
The following diagram illustrates the logical decision tree for routing brominated pyrazole derivatives to their correct end-of-life destination.
Workflow for the segregation and disposal of brominated pyrazole derivatives.
Emergency Logistics: Spill Response
In the event of a spill outside the fume hood:
-
Evacuate & Isolate: Due to the H336 (CNS depression) and acute toxicity risks, immediately clear personnel from the immediate vicinity[1].
-
Containment: If safe to do so while wearing full PPE, contain the leak using inert absorbent materials (e.g., vermiculite or universal spill pads)[3]. Do not use combustible materials like sawdust.
-
Disposal of Spill Debris: Place all saturated absorbents into a sealed, heavy-duty bag or bucket, tag it explicitly as "Hazardous Waste - Halogenated Spill Debris," and request immediate EH&S disposal[3].
References
-
1. NextSDS Substance Database. 2.2. Environmental Protection Agency (EPA).
-
5. Environmental Protection Agency (EPA). 4.7. Hazardous Waste Experts.
-
4. University of Wisconsin Oshkosh EHS.
-
3. Temple University Environmental Health and Radiation Safety.
-
8. Washington State University EH&S.
-
9. Nipissing University.
-
6. Oregon State University EH&S.
Sources
- 1. nextsds.com [nextsds.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. uwosh.edu [uwosh.edu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol
Comprehensive Safety and Handling Protocol for 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol
As a Senior Application Scientist, I recognize that handling novel halogenated pyrazole derivatives requires more than simply reading a Safety Data Sheet (SDS); it demands a mechanistic understanding of the chemical's behavior. 1 is a highly versatile small-molecule scaffold frequently utilized in kinase inhibitor synthesis and pharmaceutical drug discovery[1]. However, its structural features confer specific toxicological properties, including Acute Toxicity (Oral/Dermal/Inhalation) and significant skin and eye irritation[2].
Mechanistic Hazard Profiling (The "Why")
To build a self-validating safety protocol, we must understand the causality behind the hazards:
-
Bromophenyl Moiety: The halogenated phenyl ring significantly enhances the molecule's lipophilicity. This structural feature facilitates rapid dermal penetration, necessitating stringent hand protection protocols to prevent systemic absorption.
-
Amino-Pyrazole Core: This electron-rich heterocycle can act as a skin sensitizer and respiratory irritant. It has the potential to interact with biological nucleophiles, which drives its2[2].
-
Ethanol Substituent: The terminal hydroxyl group provides strong hydrogen-bonding capabilities. This increases the compound's affinity for aqueous mucous membranes, exacerbating severe eye irritation (Eye Irrit. 2A) upon contact[2].
Personal Protective Equipment (PPE) Matrix
Under3, a rigorous hazard assessment dictates our PPE selection[3]. Below is the mandatory PPE matrix for handling this compound, designed to mitigate its specific physicochemical risks.
| PPE Category | Specification | Mechanistic Justification | Regulatory Standard |
| Hand Protection | Double-layered Nitrile (min 0.12mm) or Neoprene gloves | Prevents dermal absorption driven by the lipophilic bromophenyl group. | 4[4] |
| Eye Protection | Snug-fitting chemical splash goggles | Protects against mucous membrane binding and severe irritation from the ethanol moiety. | OSHA 29 CFR 1910.133 |
| Body Protection | Flame-resistant lab coat, fully buttoned | Shields against accidental particulate or solution transfer to the skin. | 3[3] |
| Respiratory | N95 or P100 particulate respirator (if handled outside LEV) | Mitigates inhalation of fine, acutely toxic powders. | OSHA 29 CFR 1910.134 |
Operational Workflow & Handling Protocol
Workflow and spill response logic for 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol.
Step-by-Step Methodology:
-
Pre-Operation Verification: Ensure the chemical fume hood (Local Exhaust Ventilation - LEV) has a face velocity of 80-120 fpm. Verify that all PPE is donned according to the matrix above[3].
-
Weighing and Transfer:
-
Use an anti-static weighing boat. The amino-pyrazole powder can accumulate static charge, leading to dangerous aerosolization.
-
Perform all transfers deep within the fume hood (at least 6 inches from the sash) to maintain the protective air curtain.
-
-
Solubilization: When dissolving the compound (typically in polar aprotic solvents like DMSO or DMF for biological assays), add the solvent slowly to the powder. This prevents exothermic micro-reactions or splashing that could breach eye protection.
-
Decontamination: Wipe down the balance and surrounding hood area with a solvent compatible with the compound (e.g., 70% ethanol or isopropanol), followed by a standard soap and water wash.
Spill Response & Disposal Logistics
In the event of a spill, immediate containment is critical to prevent environmental release and personnel exposure.
Spill Cleanup Protocol:
-
Isolate the Area: Restrict access and ensure the fume hood remains operational to capture any aerosolized particulates.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust, which may react with organic compounds.
-
Absorption and Collection: Carefully sweep the absorbed mixture using non-sparking tools to avoid static discharge. Place the material into a compatible, sealable high-density polyethylene (HDPE) container.
-
Surface Neutralization: Wash the contaminated surface with a mild detergent and water, absorbing the rinsate with spill pads.
Disposal Plan: Under the 5, this chemical and its contaminated cleanup materials must be treated as hazardous waste[5].
-
Labeling: Clearly label the HDPE container as "Hazardous Waste: Toxic/Irritant - Contains 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol".
-
Storage: Store in a designated Secondary Containment area away from strong oxidizing agents, adhering to 6[6].
-
Final Disposal: Coordinate with your Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor for incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[6].
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
